molecular formula C13H20O3 B1606224 Furfuryl octanoate CAS No. 39252-03-4

Furfuryl octanoate

Cat. No.: B1606224
CAS No.: 39252-03-4
M. Wt: 224.3 g/mol
InChI Key: JNIWCVWKECYDSV-UHFFFAOYSA-N
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Description

Furfuryl octanoate (CAS 39252-03-4) is a fatty acid ester with the molecular formula C₁₃H₂₀O₃ and a molecular weight of 224.30 g/mol . It is a clear, yellow liquid that is insoluble in water but soluble in oils and miscible in ethanol . Its physical characteristics include a specific gravity of 0.980-0.989 and a refractive index of 1.456-1.464 at 20°C . As a flavoring agent, it is valued in research for its complex organoleptic profile, described as sweet, waxy, and metallic with distinct fruity, peach, and caramellic nuances . Its primary research and industrial application is in the flavor and fragrance sector, where it is used to study and replicate natural flavor profiles . The compound has been evaluated by JECFA, which established a group ADI of 0-0.5 mg/kg bw for it and related furan derivatives, concluding there is no safety concern at current estimated intake levels when used as a flavouring agent . Recent scientific investigations have also explored furfuryl octanoate in the context of green chemistry, specifically as a target compound in the robust biocatalytic synthesis of esters from biomass-derived furfuryl alcohol and carboxylic acids . This research highlights its relevance in developing sustainable industrial processes. Disclaimer: This product is intended for research and analysis purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, human consumption, veterinary, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-ylmethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20O3/c1-2-3-4-5-6-9-13(14)16-11-12-8-7-10-15-12/h7-8,10H,2-6,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIWCVWKECYDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
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DSSTOX Substance ID

DTXSID8068171
Record name Octanoic acid, 2-furanylmethyl ester
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Molecular Weight

224.30 g/mol
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Boiling Point

139.00 °C. @ 10.00 mm Hg
Record name Furfuryl octanoate
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Furfuryl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/712/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.980-0.989
Record name Furfuryl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/712/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

39252-03-4
Record name Furfuryl octanoate
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Record name Furfuryl octanoate
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Record name Octanoic acid, 2-furanylmethyl ester
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Record name FURFURYL OCTANOATE
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Record name Furfuryl octanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Furfuryl Octanoate (C13H20O3): Technical Monograph on Synthesis, Stability, and Metabolic Fate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furfuryl octanoate (CAS: 39252-03-4), also known as furfuryl caprylate, is a fatty acid ester comprising a heteroaromatic furan moiety and a medium-chain lipophilic tail.[1][2] While historically categorized as a FEMA-GRAS flavoring agent (FEMA 3396) due to its fruity, waxy organoleptic profile, its structural properties render it a critical model compound for lipophilic prodrug design .

For drug development professionals, this molecule serves as an exemplary substrate for assessing carboxylesterase (CES) kinetics and designing hydrophobic conjugate delivery systems. This guide moves beyond standard datasheet parameters to explore the green enzymatic synthesis of furfuryl octanoate, its hydrolytic stability in biological matrices, and its metabolic disposition—essential data for leveraging furan-based scaffolds in pharmaceutical applications.

Part 1: Physicochemical Profile

The lipophilicity of furfuryl octanoate (LogP ~3.7) facilitates rapid membrane permeation, making it an ideal candidate for studying passive transport mechanisms in lipid-based formulations.

Table 1: Essential Technical Specifications
ParameterValueRelevance to Protocol
Molecular Formula C₁₃H₂₀O₃Stoichiometry calculations
Molecular Weight 224.30 g/mol Dose/Molarity conversion
CAS Number 39252-03-4Regulatory identification
Boiling Point 285.7°C (760 mmHg)High thermal stability for hot-melt extrusion
Density 0.980 – 0.989 g/cm³Volumetric dosing accuracy
LogP (Predicted) ~3.70High membrane permeability prediction
Refractive Index 1.456 – 1.464Purity check via refractometry
Solubility Ethanol, Oils, HexaneCompatible with lipid-based drug delivery systems (LBDDS)

Part 2: Advanced Synthesis Methodologies

The Challenge of Chemical Synthesis

Traditional Fischer esterification using mineral acids (H₂SO₄) is problematic for furfuryl derivatives. The furan ring is acid-sensitive and prone to polymerization (resinification) under harsh acidic conditions, leading to low yields and dark, tarry byproducts.

The Solution: Green Enzymatic Synthesis

To maintain high purity and structural integrity, Lipase-catalyzed transesterification is the superior protocol. This method utilizes Candida antarctica Lipase B (CALB), immobilized on acrylic resin (e.g., Novozym 435).

Why this works:

  • Mild Conditions: Operates at 40–60°C, preventing furan degradation.

  • Selectivity: Lipases exhibit high specificity for the primary alcohol of furfuryl alcohol without affecting the aromatic ring.

  • Solvent-Free Potential: The reaction can proceed in a solvent-free system if the substrates are miscible, or in non-polar solvents like hexane to shift equilibrium.

Protocol: Immobilized Lipase-Catalyzed Esterification

Objective: Synthesis of Furfuryl Octanoate (Scale: 10 mmol)

Materials:

  • Furfuryl alcohol (10 mmol, ~0.98 g)

  • Octanoic acid (10 mmol, ~1.44 g)

  • Novozym 435 (Immobilized CALB): 5% w/w of total substrates

  • Molecular Sieves (4Å): To scavenge water and drive equilibrium

  • Solvent: n-Hexane (20 mL)

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve furfuryl alcohol and octanoic acid in n-hexane.

  • Activation: Add 4Å molecular sieves (pre-activated at 300°C) to the solvent mixture to ensure anhydrous conditions.

  • Initiation: Add Novozym 435 beads.

  • Incubation: Incubate in an orbital shaker at 50°C @ 200 RPM. Note: Avoid magnetic stirring bars which can grind the immobilized enzyme beads, reducing their reusability.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1). Stain with p-Anisaldehyde to visualize the furan moiety.

  • Termination: Filter the mixture to remove the enzyme beads and molecular sieves. (Save beads for washing and reuse).

  • Purification: Evaporate solvent under reduced pressure. If necessary, purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualization: Enzymatic Workflow

EnzymaticSynthesis Substrates Substrates: Furfuryl Alcohol + Octanoic Acid Catalyst Catalyst Addition: Novozym 435 (CALB) + Molecular Sieves Substrates->Catalyst Dissolve in Hexane Reaction Reaction: 50°C, 200 RPM Acyl-Enzyme Intermediate Catalyst->Reaction Esterification Reaction->Reaction Water Removal (Sieves) Separation Filtration: Recover Enzyme Reaction->Separation 24-48 Hours Product Final Product: Furfuryl Octanoate (>98% Purity) Separation->Product Solvent Evaporation

Figure 1: Biocatalytic synthesis pathway emphasizing enzyme recovery and water removal to drive equilibrium.

Part 3: Analytical Characterization

Confirming the identity of C13H20O3 requires validating both the ester linkage and the integrity of the furan ring.

  • GC-MS Analysis:

    • Molecular Ion: Look for weak [M]+ at m/z 224.

    • Base Peak: The cleavage of the ester bond typically yields the stable furfuryl cation at m/z 81 . This is the diagnostic peak.

    • McLafferty Rearrangement: Less prominent due to the lack of gamma-hydrogens on the furan side, but octanoate chain fragmentation is observable (m/z 43, 57, 71 series).

  • 1H-NMR (CDCl3, 400 MHz) - Expected Shifts:

    • Furan Ring: Three distinct signals.

      • 
         ~7.4 ppm (dd, 1H, H-5 position)
        
      • 
         ~6.4 ppm (d, 1H, H-3 position)
        
      • 
         ~6.3 ppm (dd, 1H, H-4 position)
        
    • Benzylic-like Methylene:

      
       ~5.0-5.1 ppm (s, 2H, -O-CH 2-Furan). Note: This shift confirms esterification; free alcohol is typically higher field.
      
    • Octanoate Alpha-Methylene:

      
       ~2.3 ppm (t, 2H, -CO-CH 2-).
      
    • Terminal Methyl:

      
       ~0.88 ppm (t, 3H).
      

Part 4: Metabolic Fate & Toxicology

For pharmaceutical applications, understanding the in vivo breakdown is critical. Furfuryl octanoate acts as a "soft drug" or prodrug model, relying on enzymatic hydrolysis for clearance or activation.

Mechanism of Action

Upon systemic entry, furfuryl octanoate is subject to rapid hydrolysis by Carboxylesterases (CES1 and CES2) , primarily in the liver and small intestine.

  • Hydrolysis: Cleavage yields Octanoic Acid (Caprylic Acid) and Furfuryl Alcohol .

  • Fate of Octanoic Acid: Enters the mitochondrial matrix via the carnitine transport system (or diffusion for medium chains) and undergoes

    
    -oxidation  to generate Acetyl-CoA (Energy).
    
  • Fate of Furfuryl Alcohol:

    • Oxidation by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to form Furoic Acid .

    • Furoic acid is conjugated with glycine to form Furoylglycine , which is excreted in urine.

    • Toxicological Note: High concentrations of furfuryl alcohol can be bioactivated by sulfotransferases to reactive electrophiles, but at flavor/prodrug levels, the oxidative pathway to furoic acid predominates.

Visualization: Metabolic Pathway

Metabolism Parent Furfuryl Octanoate (C13H20O3) Enzyme Carboxylesterases (CES1 / CES2) Parent->Enzyme Split Enzyme->Split Alcohol Furfuryl Alcohol (Intermediate) Split->Alcohol Hydrolysis Acid Octanoic Acid (Caprylic Acid) Split->Acid Hydrolysis Furoic 2-Furoic Acid Alcohol->Furoic ADH / ALDH Oxidation BetaOx Beta-Oxidation (Mitochondria) Acid->BetaOx Transport Conjugate Furoylglycine (Urinary Excretion) Furoic->Conjugate Glycine-N-Acyltransferase Energy Acetyl-CoA + ATP BetaOx->Energy Metabolic Cycle

Figure 2: Metabolic divergence of furfuryl octanoate into energy production (fatty acid) and renal excretion (furoylglycine).

Part 5: Regulatory & Safety Status

While investigating this compound for new applications, researchers should rely on existing toxicological datasets established for its use as a flavoring agent.

  • FEMA Number: 3396[1][3][4][5]

  • JECFA No: 742[2][3][5]

  • Regulatory Status: GRAS (Generally Recognized As Safe).

  • ADI (Acceptable Daily Intake): 0–0.5 mg/kg bw (Group ADI for furfuryl esters).[2][5]

  • Safety Margin: JECFA evaluations conclude "No safety concern at current levels of intake" based on the efficient metabolic detoxification pathways described above.

References

  • The Good Scents Company. (n.d.). Furfuryl octanoate Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.).[2] Furfuryl octanoate (Compound).[2][4][6][7] National Library of Medicine. Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2000). Evaluation of certain food additives and contaminants: Furfuryl Octanoate. WHO Technical Report Series. Retrieved from [Link][2]

  • Mokoena, T. T., et al. (2015). Kinetic modeling and docking study of immobilized lipase catalyzed synthesis of furfuryl acetate. Enzyme and Microbial Technology, 84, 1-10.[8] (Cited as protocol basis for furfuryl ester synthesis).

  • Adams, T. B., et al. (1997). The FEMA GRAS assessment of furfural used as a flavour ingredient. Food and Chemical Toxicology. (Establishes metabolic safety profile).

Sources

The Elusive Presence of Furfuryl Octanoate in Foods: A Technical Guide to its Origins and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furfuryl octanoate, an ester recognized for its distinct fruity and waxy aroma, is a compound of interest in the realm of food science and flavor chemistry. While extensively utilized as a synthetic flavoring agent, its natural occurrence in food matrices is a subject of scientific inquiry rather than established fact. This technical guide provides a comprehensive exploration of furfuryl octanoate, moving beyond a simple cataloging of its presence to a deeper analysis of its chemical properties, the widespread occurrence of its precursors in common foods, the potential for its in-situ formation during food processing, and the analytical methodologies required for its detection and quantification. This document serves as a foundational resource for researchers, scientists, and drug development professionals investigating the nuanced composition of food aromas and the metabolic fate of flavor compounds.

Introduction: The Aromatic Signature of Furfuryl Octanoate

Furfuryl octanoate (CAS 39252-03-4) is the ester formed from the reaction of furfuryl alcohol and octanoic acid.[1] Its sensory profile is characterized by a pleasant, fruity odor, often described as sweet, waxy, and with metallic undertones.[2] This unique combination of aromatic notes makes it a valuable component in the formulation of flavors for a variety of food products, including baked goods, beverages, and confectionery.[2]

While the Flavor and Extract Manufacturers Association (FEMA) lists it as "Generally Recognized as Safe" (GRAS) for its use as a flavoring agent, direct, quantitative evidence of its natural occurrence in foods is notably absent from the current scientific literature.[3] This guide, therefore, adopts a scientifically rigorous approach by examining the available evidence for its plausible formation in foods from its well-documented natural precursors.

Physicochemical Properties of Furfuryl Octanoate

A thorough understanding of the physicochemical properties of furfuryl octanoate is essential for developing appropriate analytical methods and for predicting its behavior in food matrices.

PropertyValueSource
Molecular Formula C₁₃H₂₀O₃[4]
Molecular Weight 224.30 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Odor Description Sweet, waxy, metallic, fruity, peach[2]
Boiling Point 139 °C at 10.00 mm Hg-
Solubility Insoluble in water; soluble in oils and ethanol-

Table 1: Physicochemical properties of furfuryl octanoate.

The Precursors: Natural Occurrence of Furfuryl Alcohol and Octanoic Acid

The foundation for the potential natural formation of furfuryl octanoate lies in the ubiquitous presence of its precursors, furfuryl alcohol and octanoic acid, in a wide array of food products.

Furfuryl Alcohol: A Byproduct of Thermal Processing

Furfuryl alcohol is not typically found in raw agricultural commodities but is a well-documented product of the Maillard reaction and caramelization, processes that are fundamental to the development of color and flavor in many cooked foods.[5]

Key Food Sources of Furfuryl Alcohol:

  • Coffee: Roasted coffee beans contain significant amounts of furfuryl alcohol, with concentrations exceeding 100 mg/kg.[5][6] It is a key contributor to the characteristic roasted aroma of coffee.[7][8]

  • Baked Goods: Breads, particularly whole-grain varieties, and other baked products are known to contain furfuryl alcohol due to the high temperatures used in their production.[5]

  • Alcoholic Beverages: Cask-aged beverages such as wines, brandies, and whiskies can contain furfuryl alcohol, which contributes to their complex aroma profiles.[5] It can also be found in beer as a result of the brewing process.[9]

  • Fruit Juices: Thermally processed fruit juices can also contain furfuryl alcohol.[5]

Octanoic Acid: A Common Fatty Acid

Octanoic acid, also known as caprylic acid, is a medium-chain saturated fatty acid that is naturally present in various fats and oils. It is found in the milk of various mammals and is a minor component of coconut oil and palm kernel oil. In fermented foods and beverages, it can be a metabolic byproduct of yeast and bacteria.

The Hypothesis: In-Situ Formation of Furfuryl Octanoate in Foods

Given the co-occurrence of furfuryl alcohol and octanoic acid in many thermally processed and fermented foods, the in-situ esterification to form furfuryl octanoate is chemically plausible. This reaction, however, is influenced by several factors.

The Esterification Reaction

The formation of furfuryl octanoate from furfuryl alcohol and octanoic acid is a classic Fischer esterification reaction. This reaction is typically acid-catalyzed and is reversible.

G cluster_conditions Reaction Conditions Furfuryl Alcohol Furfuryl Alcohol Reaction Furfuryl Alcohol->Reaction Octanoic Acid Octanoic Acid Octanoic Acid->Reaction Furfuryl Octanoate Furfuryl Octanoate Water Water Reaction->Furfuryl Octanoate Reaction->Water Acid Catalyst Acid Catalyst Heat Heat Removal of Water Removal of Water

Caption: Plausible in-situ formation of furfuryl octanoate.

The equilibrium of this reaction can be shifted towards the formation of the ester by the removal of water, a condition that can be met during baking and roasting processes. The acidic environment present in many foods, such as coffee and fermented beverages, could also facilitate this reaction.

Food Processing Conditions Favoring Formation
  • Baking and Roasting: The high temperatures and low water activity in the later stages of baking and roasting provide an environment conducive to esterification.

  • Fermentation and Aging: The long aging process of certain alcoholic beverages in wooden barrels, which can contribute both reactants and catalytic components, may also allow for the slow formation of esters like furfuryl octanoate.

Analytical Methodologies for Detection and Quantification

The definitive confirmation of the natural occurrence of furfuryl octanoate in foods requires robust and sensitive analytical methods. The lack of reported findings may be due to its low concentration, making it difficult to detect, or its co-elution with other more abundant volatile compounds.

Sample Preparation and Extraction

Due to the volatile nature of furfuryl octanoate, headspace-based extraction techniques are most suitable.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Homogenization: Homogenize a representative sample of the food matrix. For solid samples, a specific weight should be diluted in deionized water or a saturated salt solution to facilitate the release of volatiles.

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., a deuterated analog of furfuryl octanoate) to the sample vial for accurate quantification.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber with an appropriate coating (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the analytes.

  • Desorption: Transfer the SPME fiber to the gas chromatograph injection port for thermal desorption of the analytes onto the analytical column.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Homogenized Food Sample B Add Internal Standard A->B C Seal and Incubate B->C D HS-SPME Fiber Exposure C->D E Thermal Desorption in GC Inlet D->E F GC Separation E->F G MS Detection F->G

Caption: Workflow for HS-SPME-GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds in complex food matrices.[10][11][12]

  • Gas Chromatography: A non-polar or mid-polar capillary column (e.g., DB-5ms) is typically used to separate the various volatile components based on their boiling points and polarities.

  • Mass Spectrometry: A mass spectrometer is used for the detection and identification of the eluted compounds. For targeted analysis of furfuryl octanoate, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be employed to enhance sensitivity and selectivity.

Metabolism and Toxicological Considerations

Furfuryl esters, including furfuryl octanoate, are expected to be hydrolyzed to furfuryl alcohol and the corresponding carboxylic acid by carboxylesterases in the body.[13] Furfuryl alcohol is then oxidized to furfural and subsequently to furoic acid, which is then conjugated and excreted.[13] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg of body weight for furfural, furfuryl alcohol, and a number of their derivatives, including furfuryl octanoate.[13]

Conclusion and Future Research Directions

While furfuryl octanoate is an established synthetic flavoring agent, its natural presence in foods remains an open question. The widespread occurrence of its precursors, furfuryl alcohol and octanoic acid, in thermally processed and fermented foods provides a strong theoretical basis for its in-situ formation. This guide has outlined the key chemical and analytical considerations for researchers seeking to investigate this hypothesis.

Future research should focus on the application of sensitive and selective analytical techniques, such as GC-MS/MS, to screen a wide variety of relevant food products for the presence of furfuryl octanoate. Such studies would not only contribute to a more complete understanding of food aroma chemistry but also provide valuable data for exposure assessments.

References

  • Lachenmeier, D. W., & Okaru, A. O. (2019). The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens?. Foods, 8(9), 389. [Link]

  • FooDB. Showing Compound Furfuryl octanoate (FDB016860). [Link]

  • Italian Journal of Food Science. (2016). OCCURRENCE AND PRODUCTION OF FURAN IN COMMERCIAL FOODS. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Synthesis and Properties of Furfuryl Octanoate. [Link]

  • ResearchGate. Processing Contaminants: Furfuryl Alcohol. [Link]

  • Ministry of Food and Drug Safety. International Risk Information. [Link]

  • PubMed. Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. [Link]

  • The Good Scents Company. furfuryl octanoate. [Link]

  • CDC Stacks. Evaluation of Furfuryl Alcohol Sensitization Potential Following Dermal and Pulmonary Exposure: Enhancement of Airway Responsiveness. [Link]

  • International Journal of Food Science and Nutrition. Coffee volatile compounds. [Link]

  • ResearchGate. Furfuryl Ethyl Ether: Important Aging Flavor and a New Marker for the Storage Conditions of Beer. [Link]

  • Journal of Food Bioactives. Formation of furanoic compounds in model systems with saccharides, amino acids, and fatty acids, analyzed with. [Link]

  • Inchem.org. FURFURYL ALCOHOL AND RELATED SUBSTANCES. [Link]

  • ResearchGate. Synthesis and Characterization of Fatty Acid Furfuryl Ester Mixtures: Biodiesel from Furfuryl Alcohol. [Link]

  • Journal of Food Bioactives. Formation of furanoic compounds in model systems with saccharides, amino acids, and fatty acids, analyzed with headspace-solid phase micro-extraction-gas chromatography–tandem mass spectrometry. [Link]

  • ResearchGate. Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. [Link]

  • ResearchGate. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • Flavor and Extract Manufacturers Association. ALPHA-FURFURYL OCTANOATE. [Link]

  • Wikipedia. Furfuryl alcohol. [Link]

  • National Center for Biotechnology Information. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • ResearchGate. Influence of the Brewing Process on Furfuryl Ethyl Ether Formation during Beer Aging. [Link]

  • PubMed. Formation of furan and furan derivatives in baby food products. [Link]

  • MDPI. Food Flavor Chemistry and Sensory Evaluation. [Link]

Sources

Technical Guide: Characterization & Spectral Analysis of Furfuryl Octanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furfuryl Octanoate (CAS: 39252-03-4), also known as FEMA 3396, is a fatty acid ester integrating a furan heterocycle with a medium-chain alkyl tail.[1][2][3] While widely utilized in the flavor and fragrance industry for its sweet, waxy, and fruity profile, its structural duality—combining an electron-rich aromatic ring with a lipophilic octanoate chain—makes it a valuable intermediate in organic synthesis and bio-based surfactant development.

This guide provides a definitive reference for the structural identification of furfuryl octanoate. It moves beyond simple peak listing to explain the spectroscopic causality—why specific signals appear where they do—ensuring researchers can validate their samples with high confidence.

Part 1: Molecular Identity & Structural Logic

Before interpreting spectra, one must understand the electronic environment of the molecule. The structure consists of three distinct domains that dictate its spectral fingerprint:

  • The Furan Head: An electron-rich, aromatic heterocycle. The oxygen atom within the ring imparts significant shielding/deshielding effects on adjacent protons.

  • The Methylene Bridge: A diagnostic

    
     linker connecting the ring to the ester. This is the "pivot point" for NMR verification.
    
  • The Octanoate Tail: A lipophilic

    
     chain. While spectrally "boring" (overlapping alkyl signals), its integration values in NMR are critical for confirming molar mass and purity.
    
PropertyValue
IUPAC Name Furan-2-ylmethyl octanoate
Molecular Formula

Molecular Weight 224.30 g/mol
Boiling Point ~139°C @ 10 mmHg
Refractive Index 1.456 – 1.464 (

)

Part 2: Synthesis & Sample Preparation (Self-Validating Protocol)

To ensure the spectral data below matches your observations, the sample must be synthesized or purified to remove free furfuryl alcohol (which complicates the aromatic region) and octanoic acid.

Recommended Lab-Scale Synthesis (Steglich Esterification)

For analytical standards, the Steglich esterification (DCC coupling) is preferred over acid catalysis to prevent furan ring polymerization/charring.

Synthesis Reactant1 Furfuryl Alcohol (1.0 eq) Reagent DCC (1.1 eq) DMAP (5 mol%) Reactant1->Reagent Intermediate O-Acylisourea Intermediate Reactant2 Octanoic Acid (1.1 eq) Reactant2->Reagent Reagent->Intermediate 0°C to RT DCM Solvent Product Furfuryl Octanoate (>98% Purity) Intermediate->Product 4-12h Stirring Byproduct DCU (Precipitate) Intermediate->Byproduct

Figure 1: Steglich esterification pathway minimizing thermal degradation of the furan ring.

Purification for Spectral Analysis
  • Filtration: Remove precipitated DCU.

  • Wash: 1x with 0.5M HCl (removes DMAP), 2x with Sat.

    
     (removes excess octanoic acid).
    
  • Drying: Anhydrous

    
    .
    
  • Validation: No broad -OH stretch should be visible in IR around 3400

    
    .
    

Part 3: Mass Spectrometry (The Fingerprint)

The mass spectrum of furfuryl octanoate is dominated by the stability of the furan ring. Unlike aliphatic esters which often show McLafferty rearrangements, furfuryl esters favor the formation of the resonance-stabilized furfuryl cation.

Diagnostic Fragmentation Table (EI, 70 eV)
m/zIon IdentityMechanistic Origin (Causality)Relative Abundance
224

Molecular Ion.[4] Usually weak due to facile fragmentation.< 5%
127

Octanoyl Cation .[4] Cleavage of the C-O bond (acyl side).10-20%
96

Furfuryl Alcohol Radical .[4] Hydrogen rearrangement.5-10%
81

Furfuryl Cation (Base Peak) .[4] The C-O bond breaks to release the stable aromatic cation.100%
53

Ring fragmentation (loss of CO from furfuryl cation).[4]15-25%
Fragmentation Logic Pathway

MS_Frag Parent Molecular Ion [M]+ m/z 224 Split1 Parent->Split1 AcylCat Octanoyl Cation m/z 127 Split1->AcylCat Alpha Cleavage FurfurylCat Furfuryl Cation (Base Peak) m/z 81 Split1->FurfurylCat C-O Heterolysis (Resonance Stabilized) Fragment53 C4H5+ m/z 53 FurfurylCat->Fragment53 - CO (28 Da) RingOpen Ring Opening [-CO]

Figure 2: The dominant fragmentation pathway favors the formation of the m/z 81 furfuryl cation.[4]

Part 4: Infrared Spectroscopy (Functional Groups)

IR is your primary tool for confirming the ester linkage and the integrity of the furan ring.

Frequency (

)
Vibration ModeDiagnostic Note
3120 - 3150

Stretch (Furan)
Weak, sharp band.[4] Distinguishes aromatic H from alkyl H.
2920, 2850

Stretch (Alkyl)
Strong, asymmetric/symmetric stretches of the octanoate chain.[4]
1735 - 1745

Stretch (Ester)
Critical Diagnostic. Strong, sharp peak.[4] If broad/shifted <1710, check for acid impurity.
1505, 1460

Ring Stretch
Characteristic "breathing" modes of the furan ring.[4]
1150 - 1170

Stretch
Asymmetric ester stretch.[4]
1010 - 1020 Furan Ring ModeDiagnostic for 2-substituted furans.
730 - 740

Rocking
Indicates a long alkyl chain (

).[4]

Part 5: Nuclear Magnetic Resonance (The Skeleton)[6]

NMR provides the definitive structural proof. The data below is referenced to


 (7.26 ppm for 

, 77.16 ppm for

).
NMR (300/400 MHz, )

Note: Multiplicities explain the neighbor relationships.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.41 dd (

)
1HFuran H-5Deshielded by the ring oxygen; couples with H-4 and H-3.[4]
6.39 d (

)
1HFuran H-3Adjacent to the methylene bridge.[4]
6.35 dd (

)
1HFuran H-4The "beta" proton of the ring.[4]
5.08 s (Singlet)2H

Key Signal. Singlet confirms no adjacent protons on the furan C2.[4] Shifted downfield by ester oxygen.
2.33 t (

)
2H

Adjacent to carbonyl (

).[4]
1.63 quint (

)
2H

Standard alkyl chain beta-position.[4]
1.25 - 1.35 m (Multiplet)8HBulk

The "envelope" of the octanoate chain.[4]
0.88 t (

)
3HTerminal

Typical methyl triplet.[4]
NMR (75/100 MHz, )
Shift (

, ppm)
Carbon TypeAssignment
173.5 QuaternaryC=O[4] (Ester Carbonyl)
149.6 QuaternaryFuran C-2 (Ipso carbon)
143.2 CHFuran C-5 (Alpha carbon)
110.6 CHFuran C-3/C-4
110.5 CHFuran C-3/C-4
58.1


(Benzylic-like position)
34.2


-Carbon (Octanoate)
31.7


Carbon
29.1 - 22.6

Bulk Alkyl Chain
14.1

Terminal Methyl

Part 6: Quality Control & Impurity Profiling

When analyzing commercial or synthesized furfuryl octanoate, watch for these common impurities:

  • Furfuryl Alcohol (Precursor):

    • NMR: Look for a signal at

      
       4.60 ppm (
      
      
      
      -OH) and a broad singlet (OH).
    • MS: Increase in m/z 98.[5][6]

  • Octanoic Acid (Precursor/Hydrolysis Product):

    • NMR: Look for a triplet at

      
       2.38 ppm (shifted slightly downfield from the ester alpha-proton).
      
    • IR: Broad "O-H" stretch 2500-3300

      
       (carboxylic acid dimer).[4]
      
  • Furfural (Oxidation Product):

    • NMR: Distinct aldehyde proton at

      
       9.6 ppm.[6]
      
    • Visual: Sample turns dark brown/black upon standing (polymerization).

References

  • National Institute of Standards and Technology (NIST). Furfural & Furfuryl Alcohol Mass Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA 3396: Alpha-Furfuryl Octanoate.[1][2][3][7][5] FEMA Flavor Library. Available at: [Link]

  • PubChem. Furfuryl Octanoate (Compound CID 61985).[2][7] National Center for Biotechnology Information. Available at: [Link][2]

  • The Good Scents Company. Furfuryl Octanoate Material Safety & Properties. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[8] Journal of Organic Chemistry, 62(21), 7512–7515. (Used for solvent referencing standards).[9] Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Resurgence of Furan-Based Scaffolds in Modern Chemistry

The furan ring, a simple five-membered aromatic heterocycle, has long been recognized for its versatile chemistry and presence in a myriad of natural products and commercially significant compounds. Historically prominent in the flavor and fragrance industries, furan derivatives are experiencing a renaissance in the broader scientific community, particularly within the realms of medicinal chemistry and materials science. This guide focuses on a specific class of these compounds: furfuryl esters, with a primary emphasis on furfuryl octanoate. We will delve into the synthesis, physicochemical properties, and analytical characterization of these esters, while also exploring their established applications and potential for future innovations, especially in areas pertinent to drug discovery and development. This document is intended to serve as a practical, in-depth resource for researchers and professionals seeking to understand and utilize the unique attributes of these bio-based molecules.

The Furan Ester Landscape: An Overview

Furan-containing compounds are widely distributed in nature and are often formed during the thermal processing of food.[1] The furan nucleus is a key structural motif in many biologically active molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] Furfuryl esters, derived from the esterification of furfuryl alcohol with various carboxylic acids, represent a significant class of furan derivatives. These esters are prized for their characteristic aromas, which range from fruity and waxy to sweet and metallic, making them valuable ingredients in the flavor and fragrance industries.[4][5]

Furfuryl octanoate, the primary subject of this guide, is the ester of furfuryl alcohol and octanoic acid.[5] Its unique sensory profile has cemented its role in food and cosmetic formulations.[4][6] However, the inherent reactivity and structural features of the furan ring in furfuryl octanoate and its analogs suggest a broader potential that extends beyond organoleptic applications. The exploration of these possibilities is a central theme of this guide.

Synthesis of Furfuryl Esters: From Traditional Methods to Green Chemistry

The synthesis of furfuryl octanoate and related esters can be broadly categorized into chemical and enzymatic methods. The choice of synthetic route is often dictated by factors such as desired purity, yield, cost, and environmental considerations.

Chemical Synthesis: The Workhorse of Industrial Production

The most common industrial method for producing furfuryl octanoate is the direct esterification of furfuryl alcohol with octanoic acid, typically in the presence of an acid catalyst.[5][7]

  • Mechanism: The reaction proceeds via a classic Fischer esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the octanoic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of furfuryl alcohol. Subsequent dehydration yields the ester and water.

A related chemical method is transesterification, where an existing ester is reacted with furfuryl alcohol in the presence of a catalyst to produce the desired furfuryl ester.[8] This can be an effective strategy, particularly when starting from readily available alkyl esters.[8]

Experimental Protocol: Acid-Catalyzed Esterification of Furfuryl Alcohol with Octanoic Acid

Objective: To synthesize furfuryl octanoate via Fischer esterification.

Materials:

  • Furfuryl alcohol (1.0 molar equivalent)

  • Octanoic acid (1.1 molar equivalents)

  • Sulfuric acid (catalytic amount, e.g., 1-2 mol%)

  • Toluene (as a solvent and for azeotropic removal of water)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add furfuryl alcohol, octanoic acid, and toluene.

  • Slowly add the catalytic amount of concentrated sulfuric acid to the reaction mixture with stirring.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude furfuryl octanoate can be further purified by vacuum distillation.

Causality of Experimental Choices:

  • Excess Octanoic Acid: Using a slight excess of the carboxylic acid can help drive the equilibrium towards the product side.

  • Azeotropic Removal of Water: The removal of water via the Dean-Stark apparatus is crucial to shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield.

  • Aqueous Workup: The washing steps are essential to remove the acid catalyst, unreacted carboxylic acid, and any water-soluble byproducts.

  • Vacuum Distillation: Furfuryl octanoate has a relatively high boiling point, making vacuum distillation the preferred method for purification to prevent thermal decomposition.

Enzymatic Synthesis: A Greener Alternative

The use of lipases as biocatalysts for the synthesis of furfuryl esters represents a more environmentally friendly approach.[6] Lipase-catalyzed esterification offers several advantages over chemical methods, including milder reaction conditions, higher selectivity, and reduced byproduct formation.[9]

  • Mechanism of Lipase-Catalyzed Esterification: The catalytic mechanism of lipase typically involves a serine residue in the active site. The reaction proceeds through a "ping-pong bi-bi" mechanism. The acyl donor (carboxylic acid or an ester for transesterification) first acylates the serine hydroxyl group, forming an acyl-enzyme intermediate and releasing the first product (e.g., water or an alcohol). The acyl-enzyme intermediate then reacts with the nucleophile (furfuryl alcohol) to form the final ester product and regenerate the free enzyme.[10]

Experimental Protocol: Lipase-Catalyzed Synthesis of Furfuryl Octanoate

Objective: To synthesize furfuryl octanoate using an immobilized lipase.

Materials:

  • Furfuryl alcohol (1.0 molar equivalent)

  • Octanoic acid (1.0 molar equivalent)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or a stirred reactor

Procedure:

  • In a screw-capped flask, dissolve furfuryl alcohol and octanoic acid in the organic solvent.

  • Add the immobilized lipase to the reaction mixture.

  • If desired, add activated molecular sieves to adsorb the water produced during the reaction.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion is achieved, separate the immobilized lipase from the reaction mixture by filtration. The lipase can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude furfuryl octanoate.

  • Further purification can be achieved by column chromatography or vacuum distillation.

Causality of Experimental Choices:

  • Immobilized Lipase: Immobilization enhances the stability and reusability of the enzyme, simplifying the downstream processing.

  • Organic Solvent: The use of a non-polar organic solvent minimizes the hydrolysis of the ester product and can improve the solubility of the substrates.

  • Temperature Control: Lipases have an optimal temperature range for activity. Exceeding this temperature can lead to denaturation and loss of catalytic function.

  • Water Removal: Although lipases require a certain amount of water for their activity, excess water can promote the reverse reaction (hydrolysis). Molecular sieves help to shift the equilibrium towards ester synthesis.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of furfuryl octanoate is essential for its effective application and for the development of new uses.

Table 1: Physicochemical Properties of Furfuryl Octanoate

PropertyValueReference(s)
Molecular Formula C₁₃H₂₀O₃[5][11]
Molecular Weight 224.30 g/mol [11]
CAS Number 39252-03-4[5][11]
Appearance Colorless to pale yellow liquid[3]
Odor Sweet, waxy, fruity, metallic[5][12]
Boiling Point 139 °C @ 10 mmHg[11]
Density 0.980 - 0.989 g/cm³ @ 25 °C[11]
Refractive Index 1.456 - 1.464 @ 20 °C[12]
Solubility Insoluble in water; soluble in organic solvents[3][11]
Stability Stable under normal conditions; can undergo hydrolysis in the presence of strong acids or bases.[3][7]
Analytical Characterization

The identity and purity of synthesized furfuryl octanoate are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of furfuryl octanoate will show characteristic signals for the furan ring protons, the methylene protons of the furfuryl group, and the aliphatic protons of the octanoate chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the ester carbonyl group (C=O) stretch, typically around 1735 cm⁻¹. Other characteristic peaks for the furan ring and C-O stretching will also be present.

  • Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS), mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Chromatographic Techniques: GC and HPLC are routinely used to assess the purity of furfuryl octanoate and to monitor the progress of its synthesis. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a sensitive technique for the analysis of volatile and semi-volatile compounds like furfuryl octanoate in complex matrices such as food and beverages.[13]

Workflow: Characterization of Furfuryl Octanoate

Caption: Workflow for the purification and analytical characterization of synthesized furfuryl octanoate.

Biological Activities and Toxicological Profile

While furfuryl octanoate itself has not been extensively studied for its biological activities, the broader class of furan derivatives has demonstrated a wide range of pharmacological effects. This suggests that furfuryl octanoate and related esters could be interesting candidates for further investigation.

Potential Biological Activities
  • Antimicrobial Activity: Furan derivatives have been reported to possess antibacterial and antifungal properties.[5][8] For instance, furfuryl alcohol, furfural, and furoic acid have been shown to inhibit the proliferation of Salmonella and Bacillus subtilis.[5] The antimicrobial activity of furan fatty acids against methicillin-resistant Staphylococcus aureus (MRSA) has also been documented.[8]

  • Anti-inflammatory and Antioxidant Effects: Some natural furan-containing compounds exhibit anti-inflammatory and antioxidant activities.[8][14] The antioxidant properties are often attributed to the ability of the furan ring to scavenge free radicals.[8] Novel α-furfuryl-2-alkylaminophosphonates have been synthesized and shown to possess potent antioxidant activities.[15]

Metabolism and Toxicology

The safety of furfuryl octanoate for its use as a flavoring agent has been evaluated by regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that at the current levels of intake, furfuryl octanoate does not pose a safety concern.[1][2]

  • Metabolism: Furfuryl esters are expected to be hydrolyzed in the body to furfuryl alcohol and the corresponding carboxylic acid.[2] Furfuryl alcohol is then oxidized to furfural, which is further oxidized to furoic acid. Furoic acid can be conjugated with glycine and excreted in the urine.[2] The metabolism of furan itself can lead to the formation of reactive metabolites, which is a consideration in the toxicological assessment of furan-containing compounds.[16][17]

  • Toxicology: Toxicological studies on furfural, a metabolite of furfuryl esters, have been conducted.[18] While high doses have been shown to cause adverse effects in animal studies, the levels of exposure from the use of furfuryl esters as flavoring agents are significantly lower.[2]

Diagram: Metabolic Pathway of Furfuryl Esters

MetabolicPathway FurfurylOctanoate Furfuryl Octanoate Hydrolysis Hydrolysis (Esterases) FurfurylOctanoate->Hydrolysis FurfurylAlcohol Furfuryl Alcohol Hydrolysis->FurfurylAlcohol OctanoicAcid Octanoic Acid Hydrolysis->OctanoicAcid Oxidation1 Oxidation FurfurylAlcohol->Oxidation1 Furfural Furfural Oxidation1->Furfural Oxidation2 Oxidation Furfural->Oxidation2 FuroicAcid Furoic Acid Oxidation2->FuroicAcid Conjugation Conjugation (with Glycine) FuroicAcid->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Proposed metabolic pathway of furfuryl octanoate in the body.

Current and Future Applications

Established Applications in Flavor, Fragrance, and Cosmetics

The primary commercial application of furfuryl octanoate is as a flavoring and fragrance agent.[6] Its sweet, waxy, and fruity aroma makes it a valuable component in a wide range of products, including baked goods, beverages, confectionery, and personal care items.[4] Its stability and pleasant scent also make it a suitable ingredient in cosmetic formulations such as lotions and soaps.[6]

Emerging and Potential Applications

The unique chemical structure and biological activity profile of furan derivatives suggest potential applications for furfuryl octanoate and related esters beyond their traditional uses.

  • Pharmaceutical Intermediates: The furan ring is a versatile scaffold in medicinal chemistry.[19] Furfuryl esters could serve as starting materials or intermediates in the synthesis of more complex, biologically active molecules. Their synthesis from renewable resources also aligns with the principles of green chemistry in the pharmaceutical industry.

  • Bio-based Solvents and Plasticizers: There is growing interest in developing sustainable alternatives to petroleum-based solvents and plasticizers. The ester functionality and the furan ring in these compounds could impart desirable properties for such applications.

  • Agrochemicals: The antimicrobial and plant growth regulatory activities observed in some furan derivatives suggest that novel furfuryl esters could be explored for applications in agriculture.[15]

Conclusion and Future Perspectives

Furfuryl octanoate and its related esters are a fascinating class of bio-derived molecules with a well-established presence in the flavor and fragrance industry. This guide has provided a comprehensive overview of their synthesis, properties, and analysis, highlighting both traditional methods and modern, greener alternatives. While their current applications are primarily driven by their organoleptic properties, the inherent biological activities of the furan scaffold present exciting opportunities for future research and development. For scientists in the pharmaceutical and life sciences sectors, furfuryl esters represent a largely untapped resource of chemical diversity. Further investigation into their specific biological activities, structure-activity relationships, and potential as synthetic building blocks is warranted and could lead to the discovery of novel therapeutic agents, agrochemicals, or advanced biomaterials. The continued exploration of these versatile compounds is a promising avenue for innovation at the intersection of chemistry, biology, and sustainability.

References

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  • World Health Organization. (2001). Furfuryl alcohol and related substances. INCHEM. Retrieved from [Link]

  • Schöpf, A., Oellig, C., & Granvogl, M. (2022). Formation of furanoic compounds in model systems with saccharides, amino acids, and fatty acids, analyzed with headspace-solid phase micro-extraction-gas chromatography–tandem mass spectrometry. Journal of Food Bioactives, 18.
  • Karimi, E., & Jaafari, M. R. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Current drug discovery technologies, 17(4), 464–473.
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  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, E., & Al-Amri, J. F. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5).
  • The Good Scents Company. (n.d.). furfuryl octanoate. Retrieved from [Link]

  • Manolov, S., Ivanov, I., & Bojilov, D. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules (Basel, Switzerland), 27(19), 6563.
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  • World Health Organization. (n.d.). furfuryl octanoate. JECFA. Retrieved from [Link]

  • The Good Scents Company. (n.d.). furfuryl octanoate. Retrieved from [Link]

  • Raley, A. L., Beldin, J. P., & Franks, R. J. (2019). Synthesis and Characterization of Fatty Acid Furfuryl Ester Mixtures: Biodiesel from Furfuryl Alcohol. Journal of Chemistry and Biochemistry, 7(1), 27-33.
  • Dunn, W. J., & Lager, A. (2022). A Preliminary Investigation into the Influence of Low-Intensity Natural Mid-Infrared and Far-Infrared/Near-Microwave Emissions on the Aroma and Flavor of a Young Dry Red Wine. ChemEngineering, 6(6), 92.
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  • National Toxicology Program. (1990). NTP Toxicology and Carcinogenesis Studies of Furfural (CAS No. 98-01-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 382, 1–178.
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  • Ghamgui, H., Miled, N., & Gargouri, Y. (2012). Enzymatic Synthesis of Furfuryl Alcohol Ester with Oleic Acid by Candida antarctica Lipase B and Its Kinetic Study. Applied biochemistry and biotechnology, 167(7), 1845–1855.
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  • Schöpf, A., Oellig, C., & Granvogl, M. (2022). Formation of furanoic compounds in model systems with saccharides, amino acids, and fatty acids, analyzed with headspace-solid phase micro-extraction-gas chromatography–tandem mass spectrometry. Journal of Food Bioactives, 18.

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Furfuryl Octanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of furfuryl octanoate, a significant furan derivative with diverse applications. We will delve into its fundamental physicochemical properties, synthesis methodologies—both chemical and enzymatic—and advanced analytical techniques for its characterization. Furthermore, this guide will illuminate its established roles in the flavor and fragrance industries, while also exploring its burgeoning potential in biofuel development and as a scaffold in medicinal chemistry. A critical evaluation of its metabolic pathways and toxicological profile is also presented to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Furan Derivative Landscape and the Prominence of Furfuryl Octanoate

Furan derivatives are a class of heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This structural motif is prevalent in a vast array of natural products and synthetic compounds, underpinning their significance in fields ranging from food chemistry to pharmaceuticals.[1] Their unique electronic properties and reactivity make them versatile building blocks in organic synthesis.

Furfuryl octanoate (CAS 39252-03-4), an ester of furfuryl alcohol and octanoic acid, exemplifies the utility of this class of compounds.[2][3] It is a clear, yellowish liquid recognized for its characteristic sweet, waxy, and fruity aroma.[2] This defining sensory profile has cemented its role as a key ingredient in the flavor and fragrance industries.[4] However, the potential of furfuryl octanoate and other furan derivatives extends far beyond sensory applications, with active research exploring their use as biofuels and as foundational structures in the design of novel therapeutic agents.[5][6] This guide aims to provide a holistic and technically rigorous overview of furfuryl octanoate, equipping researchers with the knowledge to harness its full potential.

Physicochemical Properties of Furfuryl Octanoate

A thorough understanding of a compound's physicochemical properties is paramount for its effective application and for predicting its behavior in various systems. The key properties of furfuryl octanoate are summarized in the table below.

PropertyValueReference
Molecular Formula C13H20O3[2]
Molecular Weight 224.30 g/mol [7]
Appearance Clear, yellow liquid[2]
Odor Profile Sweet, waxy, fruity[2]
Boiling Point 139 °C @ 10 mmHg[7]
Specific Gravity 0.980 - 0.989 @ 25 °C[8]
Refractive Index 1.456 - 1.464 @ 20 °C[8]
Flash Point > 110 °C[8]
Solubility Insoluble in water; soluble in alcohol and oils[3][7]

Furfuryl octanoate exhibits good stability under standard storage conditions, ideally in a cool, dry environment.[2] However, as an ester, it is susceptible to hydrolysis in the presence of strong acids or bases.[2][3] This reactivity is a critical consideration in formulation development and in predicting its environmental fate.

Synthesis of Furfuryl Octanoate: From Traditional Chemistry to Green Alternatives

The synthesis of furfuryl octanoate can be achieved through both conventional chemical methods and more contemporary enzymatic routes that align with the principles of green chemistry.

Chemical Synthesis: Fischer-Speier Esterification

The traditional and most common method for synthesizing furfuryl octanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of furfuryl alcohol with octanoic acid.[2]

Causality Behind Experimental Choices:

  • Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of the octanoic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of the furfuryl alcohol.

  • Reaction Conditions: The reaction is typically carried out under reflux to increase the reaction rate. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the ester. This is often achieved using a Dean-Stark apparatus.

Experimental Protocol: Fischer-Speier Esterification of Furfuryl Octanoate

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, combine equimolar amounts of furfuryl alcohol and octanoic acid in a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount (typically 1-2 mol%) of a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure furfuryl octanoate.

Fischer_Esterification Reactants Furfuryl Alcohol + Octanoic Acid Catalyst Acid Catalyst (e.g., H₂SO₄) ReactionVessel Reaction at Reflux with Water Removal Reactants->ReactionVessel Catalyst->ReactionVessel Workup Neutralization & Extraction ReactionVessel->Workup Purification Vacuum Distillation Workup->Purification Product Pure Furfuryl Octanoate Purification->Product

Fischer-Speier Esterification Workflow
Enzymatic Synthesis: A Green Chemistry Approach

Enzymatic synthesis offers a more sustainable alternative to traditional chemical methods, characterized by milder reaction conditions, higher selectivity, and reduced environmental impact.[9] Lipases, particularly immobilized forms like Candida antarctica lipase B (Novozym 435), are highly effective catalysts for the esterification of furfuryl alcohol.[10][11]

Causality Behind Experimental Choices:

  • Enzyme Selection: Lipases are chosen for their ability to catalyze esterification reactions in non-aqueous environments. Immobilized lipases are preferred as they can be easily recovered and reused, making the process more cost-effective.

  • Solvent-Free System: Conducting the reaction in a solvent-free system minimizes waste and simplifies product purification.

  • Temperature and Molar Ratio: The reaction temperature is optimized to ensure maximum enzyme activity without causing denaturation. The molar ratio of the reactants is adjusted to shift the equilibrium towards product formation.

Experimental Protocol: Lipase-Catalyzed Synthesis of Furfuryl Octanoate

  • Reactant and Enzyme Preparation: In a temperature-controlled reaction vessel, combine furfuryl alcohol and octanoic acid, typically at a 1:1 molar ratio.[10]

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme loading is typically around 5% (w/w) of the total reactant weight.[10]

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 60°C) with constant stirring. Monitor the reaction progress by analyzing aliquots using GC.

  • Enzyme Recovery and Product Purification: Upon completion, the immobilized enzyme can be recovered by simple filtration for reuse. The product, furfuryl octanoate, is typically of high purity and may not require further purification.

Enzymatic_Synthesis Substrates Furfuryl Alcohol + Octanoic Acid Enzyme Immobilized Lipase (e.g., Novozym 435) Reaction Solvent-Free Reaction at Controlled Temperature Substrates->Reaction Enzyme->Reaction Separation Enzyme Filtration (for reuse) Reaction->Separation Product High-Purity Furfuryl Octanoate Separation->Product

Enzymatic Synthesis Workflow

Analytical Characterization Techniques

Robust analytical methods are essential for confirming the identity, purity, and concentration of furfuryl octanoate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like furfuryl octanoate.[12] It provides both qualitative and quantitative information.

Experimental Protocol: GC-MS Analysis of Furfuryl Octanoate

  • Sample Preparation: Dilute the furfuryl octanoate sample in a suitable solvent (e.g., dichloromethane or hexane). For complex matrices, a headspace solid-phase microextraction (HS-SPME) method can be employed for sample cleanup and pre-concentration.[13][14]

  • GC Separation: Inject the prepared sample into a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of furfuryl octanoate from other components. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • MS Detection: The eluting compounds are introduced into a mass spectrometer. Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer scans a specific mass range (e.g., m/z 40-350) to generate a mass spectrum for each eluting peak.

  • Data Analysis: The identity of furfuryl octanoate is confirmed by comparing its retention time and mass spectrum with that of an authentic standard and by matching the spectrum with a library database (e.g., NIST). Quantification is achieved by creating a calibration curve using standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure elucidation and purity assessment.

  • ¹H NMR: The proton NMR spectrum of furfuryl octanoate will show characteristic signals for the furan ring protons, the methylene protons adjacent to the ester oxygen, and the protons of the octanoyl chain.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the ester group.

Applications and Biological Significance

The unique properties of furfuryl octanoate have led to its use in various industries, and ongoing research continues to unveil new potential applications.

Flavor and Fragrance Industry

Furfuryl octanoate is a widely used flavoring agent and fragrance ingredient.[3][4] Its sweet, waxy, and fruity notes contribute to the flavor profiles of a variety of food products, including baked goods, beverages, and confectionery.[8] In perfumery, it is used to impart fruity and waxy nuances to fragrance compositions.[15] The Flavor and Extract Manufacturers Association (FEMA) has designated it as "Generally Recognized as Safe" (GRAS) for its use as a flavoring substance.[7][8][16]

Potential in Biofuel Development

Furan derivatives, including esters of furfuryl alcohol, are being investigated as potential "drop-in" biofuels and fuel additives.[5][6][17] Their high energy density and oxygen content can lead to improved combustion properties and reduced emissions. Furfuryl octanoate, with its long alkyl chain, has properties that make it a candidate for blending with conventional diesel fuels. Further research is needed to optimize production processes and evaluate its performance in engine systems.

Role in Drug Development

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Furan-containing compounds exhibit a wide range of biological activities, and their structural versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[18] While furfuryl octanoate itself is not a therapeutic agent, its furan moiety can serve as a starting point for the synthesis of novel drug candidates.

Toxicological Profile and Metabolism

A comprehensive understanding of the toxicology and metabolism of furfuryl octanoate is crucial for ensuring its safe use.

Metabolism

Furfuryl esters, including furfuryl octanoate, are expected to be rapidly hydrolyzed in the body by carboxylesterases to yield furfuryl alcohol and the corresponding carboxylic acid (in this case, octanoic acid).[19] Furfuryl alcohol is then further metabolized. The primary metabolic pathway involves oxidation to furoic acid, which can then be conjugated with glycine and excreted in the urine.[19][20] A minor pathway may involve oxidation of the furan ring.[19][21][22]

Metabolism FurfurylOctanoate Furfuryl Octanoate Hydrolysis Hydrolysis (Carboxylesterases) FurfurylOctanoate->Hydrolysis Metabolites1 Furfuryl Alcohol + Octanoic Acid Hydrolysis->Metabolites1 Oxidation Oxidation Metabolites1->Oxidation Furfuryl Alcohol FuroicAcid Furoic Acid Oxidation->FuroicAcid Conjugation Glycine Conjugation FuroicAcid->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Proposed Metabolic Pathway of Furfuryl Octanoate
Toxicology

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated furfuryl octanoate and concluded that it does not pose a safety concern at current levels of intake when used as a flavoring agent.[23] An acceptable daily intake (ADI) of 0-0.5 mg/kg body weight has been established for a group of furfuryl alcohol and related substances, including furfuryl octanoate.[23]

However, it is important to note that some furan derivatives, particularly furfural and furfuryl alcohol at high doses, have been shown to exhibit toxicity.[24][25][26] The toxicity is often associated with the metabolic activation of the furan ring to reactive intermediates.[18] Therefore, while furfuryl octanoate is considered safe for its intended use, a thorough risk assessment is necessary for any new applications, particularly those involving higher potential exposures.

Conclusion and Future Outlook

Furfuryl octanoate is a furan derivative of significant industrial importance, with a well-established role in the flavor and fragrance sectors. Its synthesis is achievable through both traditional and green chemical methods, and its characterization is well-defined by modern analytical techniques. The future of furfuryl octanoate and related furan derivatives appears promising, with emerging applications in biofuels and drug discovery. Continued research into efficient and sustainable production methods, along with a deeper understanding of its biological activities and potential toxicological implications at higher exposure levels, will be crucial in unlocking the full potential of this versatile molecule.

References

  • Understanding the Chemical Synthesis and Properties of Furfuryl Octanoate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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  • Furfural (CAS N° 98-01-1). (n.d.). ScenTree.
  • Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. (2023). MDPI.
  • Native furfural degradation pathways. (n.d.). ResearchGate.
  • A review of furfural derivatives as promising octane boosters. (n.d.). ResearchGate.
  • Furfuryl octanoate | C13H20O3 | CID 61985. (n.d.). PubChem.
  • FURFURYL ALCOHOL AND RELATED SUBSTANCES. (2001). Inchem.org.
  • Furfuryl octanoate - CAS 39252-03-4. (n.d.). CymitQuimica.
  • The Aromatic World of Furfuryl Octanoate: Applications in Flavors and Fragrances. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Preliminary Investigation into the Influence of Low-Intensity Natural Mid-Infrared and Far-Infrared/Near-Microwave Emissions on the Aroma and Flavor of a Young Dry Red Wine. (2023). MDPI.
  • JECFA Evaluations-FURFURYL OCTANOATE-. (n.d.). INCHEM.
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  • Upgrading of furfural to biofuel precursors via aldol condensation with acetone over magnesium hydroxide fluorides MgF2−x(OH)x. (2016). RSC Publishing.
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  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2022). MDPI.
  • Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. (2018). ResearchGate.
  • Identification and characterization of the furfural and 5-(hydroxymethyl)furfural degradation pathways of Cupriavidus basilensis HMF14. (2010). PMC.
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  • Monitoring Cytotoxic Potentials of Furfuryl Alcohol and 2-furyl Methyl Ketone in Mice. (2001). Food and Chemical Toxicology.
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Sources

Methodological & Application

Application Notes & Protocols: Sensory Evaluation Techniques for Furfuryl Octanoate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-FO-SE-2026-02

Abstract: This document provides a comprehensive guide to the sensory evaluation of furfuryl octanoate (CAS 39252-03-4), a key flavoring agent and fragrance component. It is intended for researchers, scientists, and quality control professionals in the food, beverage, and pharmaceutical industries. This guide moves beyond standard protocols to explain the causality behind methodological choices, ensuring robust and reproducible sensory data. We will cover discriminative and descriptive analysis methods, as well as advanced instrumental-sensory techniques, complete with detailed, field-proven protocols.

Introduction: The Sensory Landscape of Furfuryl Octanoate

Furfuryl octanoate is an ester formed from furfuryl alcohol and octanoic acid.[1] As a flavoring agent, it is valued for its complex and pleasant aromatic profile, which is predominantly characterized as fruity, waxy, and subtly metallic.[1][2] Deeper characterization reveals nuances of peach, along with sweet, bready, and caramellic undertones, while its taste profile is described as waxy, oily, fatty, and fruity.[3][4]

Its regulatory status as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers' Association (FEMA) and its evaluation by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) underscore its importance and widespread use in consumer products.[5][6][7]

Understanding the sensory properties of furfuryl octanoate is critical for its effective application. Sensory analysis is an indispensable scientific discipline used for quality control, ensuring batch-to-batch consistency, developing new products where furfuryl octanoate is a key component, and characterizing its behavior in different food or drug matrices.[8] This guide provides the foundational methodologies to achieve these goals with scientific rigor.

Part 1: Physicochemical Properties & Sensory Fundamentals

Before sensory evaluation, it is crucial to understand the physical properties of the substance, as these can influence sample preparation and presentation.

Key Physicochemical Data

A summary of furfuryl octanoate's properties is presented below. This data is essential for preparing accurate solutions for sensory testing.

PropertyValueSource(s)
CAS Number 39252-03-4[9]
FEMA Number 3396[4][6]
JECFA Number 742[5][6]
Molecular Formula C₁₃H₂₀O₃[9]
Molecular Weight 224.30 g/mol [4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 139 °C at 10 mmHg[4][9]
Specific Gravity 0.980 - 0.989 @ 25°C[4][9]
Solubility Insoluble in water; soluble in alcohol and oils[4][9]
Odor Profile Sweet, waxy, metallic, fruity (peach), with bready/caramellic notes[3][4]
Taste Profile Waxy, oily, fatty, fruity, soapy, metallic[3]
The Concept of Sensory Thresholds

In sensory science, a threshold is the minimum concentration of a substance that can be detected.[10]

  • Detection Threshold: The lowest concentration at which a stimulus can be perceived, even if the specific character is not recognized.

  • Recognition Threshold: The lowest concentration at which the stimulus can be identified and described (e.g., "this smells fruity").

Determining the recognition threshold of furfuryl octanoate in a specific product base (e.g., water, sugar solution, oil) is a critical first step. It informs the concentrations used in more complex descriptive tests, ensuring that panelists are evaluating a clearly perceivable, but not overwhelming, stimulus. This is typically done using a series of ascending concentrations presented to panelists.

Part 2: Core Sensory Evaluation Methodologies

The choice of sensory method is dictated by the objective of the study.[11] We will detail three fundamental techniques: Triangle Testing for discrimination, Quantitative Descriptive Analysis (QDA) for characterization, and Gas Chromatography-Olfactometry (GC-O) for component-specific analysis.

Discriminative Testing: The Triangle Test

Causality & Purpose: The primary goal of a triangle test is to determine if a sensory difference exists between two samples (e.g., a new batch of furfuryl octanoate vs. a reference standard).[12] This method is statistically powerful and is the industry standard for quality control, process change validation, or ingredient substitution assessments. The forced-choice nature of the test minimizes panelist bias.[11]

Objective: To determine if a perceptible sensory difference exists between a test sample (A) and a reference sample (B) of furfuryl octanoate.

Materials:

  • Reference furfuryl octanoate (Sample B).

  • Test furfuryl octanoate (Sample A).

  • Solvent (e.g., deodorized mineral oil, 5% ethanol in water, depending on application).

  • Glass vials with PTFE-lined caps.

  • Random three-digit codes (e.g., 481, 729, 354).

  • Palate cleansers (unsalted crackers, room temperature water).

  • Sensory booths with controlled lighting and ventilation.

Panel:

  • Minimum of 24-30 screened and trained panelists. Panelists should be screened for their ability to detect the target compound at relevant concentrations.

Procedure:

  • Sample Preparation: Prepare solutions of samples A and B at a concentration above the recognition threshold but well below saturation (e.g., 10-20 ppm in a suitable solvent). The concentration must be identical for both samples.

  • Coding and Presentation: For each panelist, present three coded samples. Two samples are identical, and one is different. All six possible presentation orders (ABB, BAA, AAB, BBA, ABA, BAB) must be used and balanced across the panel to avoid positional bias.[11]

  • Evaluation: Instruct panelists to sniff (for aroma) or taste each sample in the order presented (left to right). They must identify which of the three samples is different from the other two.

  • Data Collection: Panelists record their choice on a ballot. A "guess" is required if no difference is perceived.

  • Analysis: Tally the total number of correct identifications. Compare this number to a statistical table for triangle tests (based on the number of panelists) to determine if the result is statistically significant (typically at p < 0.05).

Triangle_Test_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep Prepare Samples A & B (Identical Concentration) Code Assign 3-Digit Codes Balance 6 Permutations Prep->Code Present Present 3 Coded Samples to Panelist Code->Present Evaluate Panelist Evaluates (Sniff/Taste) Present->Evaluate Identify Panelist Identifies the 'Odd' Sample Evaluate->Identify Tally Tally Correct Identifications Identify->Tally Stats Compare to Critical Value (Binomial Table) Tally->Stats Result Significant Difference? (p < 0.05) Stats->Result

Caption: Workflow for the Triangle Test sensory protocol.

Descriptive Analysis: Quantitative Descriptive Analysis (QDA®)

Causality & Purpose: When a simple difference is not enough, you need to know how samples differ. QDA provides a complete sensory "fingerprint" of a product.[8][13] By using a trained panel to identify specific sensory attributes (the lexicon) and rate their intensity, QDA generates a quantitative profile. This is invaluable for product development, shelf-life studies, and creating a detailed "gold standard" specification for ingredients like furfuryl octanoate.

Objective: To quantitatively describe the aroma profile of a furfuryl octanoate sample and compare it to a reference if needed.

Phase 1: Lexicon Development (2-3 sessions)

  • Panel Selection: Select 10-12 highly articulate and trained panelists.

  • Reference Exposure: Present the panel with a range of furfuryl octanoate samples (different batches, suppliers, or dilutions) and other reference compounds representing potential aroma notes (e.g., peach aldehyde, maltol, octanoic acid).

  • Term Generation: In an open discussion led by a panel leader, panelists generate descriptive terms for the aroma. The leader's role is to guide, not influence, helping the panel coalesce similar terms (e.g., "stone fruit," "peach," "apricot" might become "peach/apricot").

  • Lexicon Finalization: The panel agrees on a final list of 8-12 key attributes that fully describe the aroma of furfuryl octanoate. Each term is clearly defined, and a physical reference standard is provided for anchoring.

Example Lexicon for Furfuryl Octanoate:

Attribute Definition Reference Standard
Fruity (Peach) The sweet, floral, slightly fuzzy note of a ripe peach. Diluted solution of gamma-Decalactone.
Waxy The aroma associated with a candle or wax crayon. A warmed, unscented paraffin wax candle.
Metallic The sharp, slightly blood-like note of iron or steel. A steel spoon rinsed in warm water.
Caramellic The sweet, slightly burnt sugar note of caramel. A freshly made light caramel sauce.

| Bready | The yeasty, baked note of fresh white bread crust. | Freshly toasted white bread crust. |

Phase 2: Panel Training & Validation (3-5 sessions)

  • Intensity Training: Train panelists to use a line scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high") to rate the intensity of each attribute in the lexicon.

  • Practice and Validation: Panelists practice rating various samples in individual, environmentally controlled booths. Their performance is monitored for reproducibility and consistency.

Phase 3: Formal Evaluation (2-3 replicates)

  • Sample Preparation: Prepare samples as in the Triangle Test, ensuring consistent temperature and volume.

  • Evaluation: Panelists evaluate coded, randomized samples one at a time. They rate the intensity of each attribute from the lexicon on their scorecard. A 2-minute forced rest period with palate cleansing is required between samples.

  • Data Analysis: The intensity ratings are converted to numerical data. Analysis of Variance (ANOVA) is used to analyze the data, determining which attributes are significantly different between samples. Results are often visualized using a spider plot.

QDA_Workflow cluster_dev Phase 1: Lexicon Development cluster_train Phase 2: Panel Training cluster_eval Phase 3: Formal Evaluation TermGen Generate Descriptive Terms Define Define Attributes & Select References TermGen->Define Finalize Finalize Lexicon Define->Finalize ScaleTrain Train on Intensity Line Scale Finalize->ScaleTrain Validate Validate Panelist Performance ScaleTrain->Validate Eval Panelists Rate Samples (Replicated) Validate->Eval Analyze Statistical Analysis (ANOVA) Eval->Analyze Visualize Visualize Data (Spider Plot) Analyze->Visualize

Caption: Workflow for the Quantitative Descriptive Analysis (QDA®) protocol.

Instrumental-Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

Causality & Purpose: While QDA tells you what the aroma is, GC-O helps identify the specific chemical compounds responsible for that aroma.[14] This technique couples a gas chromatograph, which separates a complex mixture into individual volatile compounds, with a human assessor (the "nose as a detector").[15][16] It is exceptionally powerful for identifying potent odorants, even at trace levels, and for pinpointing the source of off-notes or contaminants that might not be visible on a standard GC chromatogram.

Objective: To identify the odor-active compounds in a sample of furfuryl octanoate.

Instrumentation:

  • Gas Chromatograph (GC) with a column effluent splitter.

  • Olfactometry (O) port (sniffing port), providing humidified air for assessor comfort.

  • Simultaneous detector, typically a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Procedure:

  • Sample Extraction: If analyzing furfuryl octanoate within a matrix, a solvent extraction or solid-phase microextraction (SPME) is performed to isolate the volatile compounds. For a pure sample, a simple dilution in a volatile solvent (e.g., hexane) is sufficient.

  • GC Separation: The sample is injected into the GC. The instrument's oven temperature program separates the volatile compounds based on their boiling points and chemical properties as they travel through the GC column.

  • Effluent Splitting: At the end of the column, the effluent is split. Typically, 50% goes to the instrumental detector (FID/MS) and 50% goes to the heated sniffing port.

  • Olfactometry Assessment: A trained assessor sniffs the effluent from the O-port throughout the entire GC run. The assessor records the time, duration, intensity, and a descriptor for every odor detected.

  • Data Alignment: The olfactometry data (the "aromagram") is aligned with the instrumental detector data (the "chromatogram"). By matching the retention time of a detected odor with the retention time of a peak on the chromatogram, an odor-active compound can be identified (identification is confirmed with MS).

GCO_Workflow cluster_gc Gas Chromatography cluster_data Data Analysis Inject Inject Sample Separate Separate Volatiles (GC Column) Inject->Separate Split Split Column Effluent Separate->Split Detector Instrument Detector (MS / FID) Split->Detector Sniff Olfactometry Port (Human Assessor) Split->Sniff Chromatogram Generate Chromatogram Detector->Chromatogram Aromagram Generate Aromagram (Odor Events) Sniff->Aromagram Align Align Data by Retention Time Chromatogram->Align Aromagram->Align Identify Identify Odor-Active Compounds Align->Identify

Caption: The process flow for Gas Chromatography-Olfactometry (GC-O).

Conclusion

The sensory evaluation of furfuryl octanoate requires a multi-faceted approach. For routine quality control and ensuring batch consistency, the Triangle Test offers a robust and statistically valid method. For deep characterization, product development, and building a comprehensive sensory specification, Quantitative Descriptive Analysis (QDA) is the methodology of choice. Finally, for troubleshooting, impurity analysis, or fundamental research into the key drivers of its aroma, Gas Chromatography-Olfactometry (GC-O) provides unparalleled insight. By selecting the appropriate technique and adhering to rigorous protocols, researchers and scientists can harness the full potential of this versatile flavor and fragrance ingredient.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Aromatic World of Furfuryl Octanoate: Applications in Flavors and Fragrances.
  • CymitQuimica. (n.d.). Furfuryl octanoate - CAS 39252-03-4.
  • Agriculture Institute. (2023, December 1). Understanding Sensory Analysis of Foods: A Comprehensive Guide.
  • INCHEM. (2000). JECFA Evaluations-FURFURYL OCTANOATE-.
  • Capelli, F., Sironi, S., & Del Rosso, R. (2018). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. MDPI.
  • ECORFAN®. (2023, December 30). Journal of Quantitative and Statistical Analysis Quantitative Descriptive Analysis (QDA) to characterize sensory characteristics.
  • National Institutes of Health (NIH). (n.d.). Sensory-Based Identification of Aroma-Active Compounds in Hotpot Seasoning before and after Boiling. PMC.
  • MDPI. (n.d.). A Preliminary Investigation into the Influence of Low-Intensity Natural Mid-Infrared and Far-Infrared/Near-Microwave Emissions on the Aroma and Flavor of a Young Dry Red Wine.
  • Food Research Lab. (2024, May 18). Sensory Evaluation Methods For Food And Beverage Products.
  • Fragrance University. (n.d.). furfuryl octanoate.
  • FooDB. (2010, April 8). Showing Compound Furfuryl octanoate (FDB016860).
  • ResearchGate. (n.d.). Sensory profile (quantitative descriptive analysis [QDA] method) of....
  • PubMed. (n.d.). The FEMA GRAS assessment of furfural used as a flavour ingredient. Flavor and Extract Manufacturers' Association.
  • The Good Scents Company. (n.d.). furfuryl octanoate, 39252-03-4.
  • National Institutes of Health (NIH). (n.d.). Sensory descriptive quantitative analysis of unpasteurized and pasteurized juçara pulp (Euterpe edulis) during long-term storage. PMC.
  • National Institutes of Health (NIH). (n.d.). Furfuryl octanoate | C13H20O3 | CID 61985. PubChem.
  • SENSORY ANALYSIS HANDBOOK 2018. (2018).
  • Flavor and Extract Manufacturers Association. (n.d.). ALPHA-FURFURYL OCTANOATE.
  • National Institutes of Health (NIH). (2023, March 14). Comparison of the Aroma-Active Compounds and Sensory Characteristics of Different Grades of Light-Flavor Baijiu. PMC.
  • National Institutes of Health (NIH). (2020, December 18). Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. PMC.
  • DLG.org. (n.d.). Sensory analysis: Overview of methods and application areas Part 4.
  • FFC / Alfa Chemistry. (n.d.). Triangle Test.
  • Food and Agriculture Organization of the United Nations. (2001). Furfuryl octanoate - Food safety and quality: details.
  • Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing. (n.d.).
  • Lonergan Research. (2026, January 20). What Is Food Sensory Analysis?.
  • Sensapure Flavors. (n.d.). Measuring Flavor and Sensory Protocols.
  • ResearchGate. (2025, March 14). Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing.
  • Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. (2014, September 20).
  • Encyclopedia MDPI. (2021, January 12). Gas Chromatography Olfactometry.

Sources

headspace GC-MS analysis of furfuryl octanoate in beverages

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of Furfuryl Octanoate (CAS 39252-03-4) in complex beverage matrices (beer, wine, and spirits) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Furfuryl octanoate is a semi-volatile ester contributing "fatty," "waxy," and "tropical" notes.[2] Its analysis is challenging due to its low volatility compared to common fermentation esters and potential interference from beverage matrices (ethanol/sugar).[2] This guide establishes a self-validating workflow using a DVB/CAR/PDMS fiber and a DB-WAX UI column to ensure separation from the hydrocarbon background.[1][2]

Introduction & Scientific Context

2.1 The Analyte Furfuryl octanoate is an ester formed from furfuryl alcohol and octanoic acid.[2][3][4][5] While less ubiquitous than acetate esters, it plays a critical role in the "background" flavor profile of aged alcoholic beverages and tropical fruit drinks.[2]

  • Flavor Threshold: Mid-range (ppb level).

  • Sensory Descriptors: Waxy, fruity, metallic, bready, caramellic.[2][6]

  • Chemical Challenge: High boiling point (~270°C) and lipophilicity (logP ~3.[2]7) make it difficult to purge using static headspace.[2] It competes poorly against high-concentration volatiles (ethanol, ethyl acetate) for headspace equilibrium.[2]

2.2 The Analytical Strategy Direct injection is unsuitable due to non-volatile sugars and proteins in beverages.[2] HS-SPME is the method of choice because it concentrates semi-volatiles without solvent extraction.[1][2]

  • Fiber Selection: We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[2] The Carboxen layer traps small volatiles, while the DVB/PDMS layers retain larger semi-volatiles like furfuryl octanoate.[2]

  • Matrix Matching: Ethanol acts as a co-solvent, increasing the solubility of esters in the liquid phase and reducing headspace concentration.[2] Calibration standards must be prepared in a model solution matching the ethanol content of the sample (e.g., 5% EtOH for beer, 12% for wine).[2]

Experimental Protocol

Materials & Reagents
  • Target Standard: Furfuryl Octanoate (≥98% purity).

  • Internal Standard (IS): Methyl Nonanoate or 3-Octanol .[1][2] (Methyl nonanoate is preferred due to similar boiling point and ester functionality).[2]

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.[2]

  • Model Matrix: Water/Ethanol mixture adjusted to sample ABV.

Sample Preparation Workflow

The "Salting Out" effect is critical here. Adding NaCl decreases the solubility of organic compounds in water, forcing them into the headspace.[2]

Protocol:

  • Aliquot: Transfer 10.0 mL of beverage sample into a 20 mL headspace vial.

    • Note: For carbonated beverages (beer/sparkling wine), degas by sonication for 5 minutes prior to pipetting.[2]

  • Salt Addition: Add 3.0 g of NaCl.

  • IS Spike: Add 10 µL of Internal Standard solution (100 ppm in ethanol).

  • Seal: Immediately cap with a magnetic screw cap with a PTFE/Silicone septum.[2]

HS-SPME-GC-MS Parameters
ParameterSettingRationale
SPME Fiber 50/30 µm DVB/CAR/PDMS (Gray)Covers wide polarity/MW range; essential for complex flavor profiling.[1][2]
Incubation 60°C for 20 min @ 500 rpm60°C is the "sweet spot"—high enough to volatilize octanoates, low enough to prevent Maillard artifact formation.[1][2]
Extraction 30 min (Headspace)Equilibrium time required for semi-volatiles to adsorb to the fiber.[1][2]
Desorption 250°C for 3 min (Splitless)Ensures complete release of high-boiling octanoate without carryover.[1][2]
Column DB-WAX UI (30m x 0.25mm x 0.25µm)Polar phase separates esters from non-polar hydrocarbon matrix interferences.[1][2]
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.[1][2]
Oven Program 40°C (2 min) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

5°C/min

240°C (5 min)
Slow ramp separates furfuryl octanoate from co-eluting ethyl decanoate/octanoate.[1]
MS Source 230°C, EI (70 eV)Standard ionization.[1][2]

Data Acquisition & Analysis

Mass Spectral Identification

Furfuryl esters exhibit a characteristic fragmentation pattern. The molecular ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is often weak. Identification relies on the cleavage of the ester bond producing the stable furfuryl cation.[2]
  • Target Ion (Quantifier): m/z 81 (Furfuryl ring cation, typically Base Peak).[2]

  • Qualifier Ions:

    • m/z 98 (McLafferty rearrangement product).[2]

    • m/z 224 (Molecular Ion - verify presence if concentration permits).[1][2]

    • m/z 53 (Furan ring fragment).[2]

Workflow Visualization

AnalyticalWorkflow Sample Beverage Sample (10mL) Prep Matrix Modification (+3g NaCl, +IS) Degas if needed Sample->Prep Preparation Incubation HS-SPME Extraction 60°C, 30 min DVB/CAR/PDMS Fiber Prep->Incubation Equilibrium GC GC Separation DB-WAX UI Column Polarity-based separation Incubation->GC Desorption MS MS Detection SIM Mode Target: m/z 81 GC->MS Identification

Figure 1: Step-by-step HS-SPME-GC-MS workflow for Furfuryl Octanoate analysis.[1][2][7]

Validation & Quality Control

To ensure Trustworthiness and Integrity , the method must be validated against the following criteria:

5.1 Linearity & Range

  • Prepare calibration curve in Model Wine (12% EtOH, pH 3.5) or Model Beer (5% EtOH, pH 4.2).[2]

  • Range: 1 µg/L to 500 µg/L .[2]

  • Acceptance: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[8]
    

5.2 Limits of Detection (LOD)

  • Calculated as ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Expected LOD for Furfuryl Octanoate: ~0.5 µg/L (ppb).[2]

5.3 Recovery (Matrix Effect Check)

  • Spike a real beverage sample with known concentration (e.g., 50 µg/L).[2]

  • Calculate:

    
    .
    
  • Acceptable Range: 80% - 120% .[1][2]

5.4 Troubleshooting Guide

  • Issue: Low Sensitivity.

    • Cause: Competition on the SPME fiber from ethanol.[2]

    • Fix: Reduce sample volume to 5mL (increases headspace ratio) or decrease incubation temperature to 50°C (reduces ethanol loading, though octanoate recovery slows).

  • Issue: Peak Tailing.

    • Cause: Adsorption of the polar ester on active sites in the inlet.[2]

    • Fix: Use an Ultra-Inert (UI) liner and trim the column head.[2]

Mechanistic Insight: The Fragmentation Pathway[1]

Understanding the MS fragmentation confirms the identity of the peak and prevents false positives from other aliphatic esters.[2]

Fragmentation Parent Furfuryl Octanoate (m/z 224) Cleavage C-O Bond Cleavage Parent->Cleavage BasePeak Furfuryl Cation (m/z 81) [Quantifier] Cleavage->BasePeak Major Path Neutral Octanoate Radical (Neutral Loss) Cleavage->Neutral Secondary Furan Ring Opening (m/z 53) BasePeak->Secondary Further Frag.

Figure 2: Primary Mass Spectrometry fragmentation pathway for Furfuryl Octanoate.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61985, Furfuryl octanoate.[2] Retrieved from [Link][1][2]

  • The Good Scents Company (2025). Furfuryl Octanoate: Flavor and Fragrance Data.[2] Retrieved from [Link][1][2]

  • NIST Mass Spectrometry Data Center. Furfuryl Octanoate Mass Spectrum.[2][9] Retrieved from [Link][1][2]

  • FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Flavoring Substances 3396.[2][9]

  • Perestrelo, R., et al. (2020). Optimization of HS-SPME-GC-MS for the Analysis of Volatile Compounds in Beverages.[2] (General methodology reference for DVB/CAR/PDMS fiber selection).

Sources

Application Note: High-Precision Quantitation of Furfuryl Octanoate via Stable Isotope Dilution Analysis (SIDA)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Rationale

Furfuryl octanoate is a potent flavor compound characterized by fatty, waxy, and tropical fruit notes, often identified in aged alcoholic beverages and specific fermentation products. Due to its lipophilic nature (


) and low threshold of perception, accurate quantification is critical for product consistency.

However, traditional external calibration fails in complex matrices (e.g., barrel-aged spirits or lipid-rich food matrices) due to the "Matrix Effect." Co-eluting components can suppress or enhance ionization in the Mass Spectrometer, and the extraction efficiency of Solid Phase Microextraction (SPME) varies wildly depending on the ethanol or lipid content of the sample.

The Solution: Stable Isotope Dilution Analysis (SIDA). By spiking the sample with an isotopically labeled analogue (Internal Standard, IS ) prior to extraction, we create a self-correcting system. The IS shares the exact physicochemical properties of the analyte but is differentiated by mass. Any loss during extraction or suppression in the detector affects both equally, rendering the ratio constant and the quantification precise.

Part 2: Chemical Identity & Internal Standard Strategy[2]

The Analyte: Furfuryl Octanoate[3][4][5]
  • Structure: Ester of furfuryl alcohol and octanoic acid.[1][2]

  • Key Fragment (EI, 70eV): The base peak is consistently m/z 81 (furfuryl cation,

    
    ), formed by the cleavage of the ester bond. The molecular ion (m/z 224 ) is typically weak.
    
The Internal Standard: Selection & Synthesis

Commercial availability of deuterated furfuryl octanoate is limited. For high-level research, custom synthesis is often required.

Critical Technical Decision: Where to place the label?

  • Option A: Label the Octanoate Chain (e.g., Furfuryl octanoate-d15).

    • Pros: Easy synthesis using commercial Octanoic acid-d15.[3]

    • Cons: The base peak (m/z 81) remains unlabeled. You must quantify using the weaker molecular ion (m/z 239) or the acylium ion. This reduces sensitivity.

  • Option B: Label the Furan Ring (e.g., Furfuryl-d2 octanoate).

    • Pros: The base peak shifts to m/z 83 . This allows quantification on the most abundant ion, maximizing sensitivity.

    • Recommendation:Option B is superior for trace analysis.

Synthesis Protocol (In-Situ): If commercial standards are unavailable, Furfuryl-d2 octanoate can be synthesized via Steglich esterification:

  • Reactants: Furfuryl alcohol-d2 (commercially available) + Octanoic acid.

  • Catalyst: DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP.

  • Purification: Flash chromatography (Hexane/EtOAc).

Part 3: Experimental Protocol

Instrumentation
  • GC System: Agilent 7890B (or equivalent).

  • MS Detector: Agilent 5977B (Single Quadrupole) with Electron Impact (EI) source.

  • Autosampler: PAL3 RSI with SPME arrow capability.

Sample Preparation (HS-SPME)

Headspace Solid Phase Microextraction (HS-SPME) is chosen for its solvent-free sensitivity to volatiles.[3]

Reagents:

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 450°C to remove organics.

  • Solvent: Ethanol/Water (12% v/v) model solution for calibration curves.

Step-by-Step Protocol:

  • Sample Aliquoting: Transfer 5.0 mL of sample (beer/wine) into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 g NaCl. (Saturation creates a "Salting Out" effect, driving hydrophobic volatiles like furfuryl octanoate into the headspace).

  • IS Spiking: Add 10 µL of Furfuryl-d2 octanoate working solution (10 mg/L in ethanol).

    • Note: The final concentration of IS should be roughly equivalent to the expected analyte concentration (e.g., 20 µg/L).

  • Equilibration: Incubate at 50°C for 15 minutes with agitation (500 rpm).

  • Extraction: Expose SPME Fiber (DVB/CAR/PDMS - Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for 30 minutes at 50°C.

    • Why this fiber? The triple-phase fiber covers the wide polarity range of flavor compounds.

GC-MS Method Parameters
ParameterSettingRationale
Inlet Splitless, 250°CMaximizes transfer of analyte to column.[3]
Column DB-WAX (60m x 0.25mm x 0.25µm)Polar phase separates esters well from non-polar matrix background.[3]
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Standard for optimal separation efficiency.[3]
Oven Program 40°C (2 min) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

5°C/min

230°C (10 min)
Slow ramp ensures separation of Furfuryl Octanoate from other C8 esters.
Transfer Line 250°CPrevents condensation of high-boiling esters.[3]
Ion Source 230°C (EI, 70 eV)Standard ionization energy.[3]
Acquisition SIM Mode (Selected Ion Monitoring) Crucial for SIDA sensitivity.

SIM Table Construction:

CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Dwell Time
Furfuryl Octanoate 81.0 224.198.050 ms
Furfuryl-d2 Octanoate (IS) 83.0 226.1100.050 ms

Note: The +2 mass shift on the base peak (81


 83) provides interference-free quantification.

Part 4: Data Visualization & Logic[1]

SIDA Workflow Logic

The following diagram illustrates the self-correcting nature of the SIDA workflow.

SIDA_Workflow Sample Unknown Sample (Matrix + Analyte) Spike Spiking Step (Add IS to Sample) Sample->Spike IS Internal Standard (Furfuryl-d2 Octanoate) IS->Spike Equilib Equilibration (Analyte & IS mix perfectly) Spike->Equilib Extract SPME Extraction (Losses occur here) Equilib->Extract Matrix Effects Apply Equally GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Ratio Calculate Area Ratio (Area 81 / Area 83) GCMS->Ratio Separate Signals Result Final Concentration (Corrected for Recovery) Ratio->Result Interpolate from Calibration Curve

Figure 1: The SIDA workflow ensures that extraction inefficiencies (SPME competition) and matrix effects affect the Analyte and IS identically, canceling out errors.

Mass Spectral Fragmentation & Quantitation Strategy

Understanding the fragmentation is vital to selecting the correct SIM ions.

Fragmentation MolIon Furfuryl Octanoate (M+ m/z 224) Cleavage Ester Bond Cleavage MolIon->Cleavage BasePeak Furfuryl Cation (m/z 81) QUANT ION Cleavage->BasePeak Neutral Octanoic Acid Neutral Loss Cleavage->Neutral ISBase Furfuryl-d2 Cation (m/z 83) IS QUANT ION Cleavage->ISBase ISMol Furfuryl-d2 Octanoate (M+ m/z 226) ISMol->Cleavage

Figure 2: Fragmentation pathway showing the generation of the base peak (furfuryl cation). The d2-label on the ring shifts the quant ion from 81 to 83.[3]

Part 5: Validation & Calculations

Response Factor (RF) Calculation

Before analyzing unknowns, establish the Response Factor using a standard mixture where the concentration of Analyte (


) and IS (

) are known and equal.


Ideally, for isotopologues,


, but slight variations occur due to isotope effects on ionization.
Quantitation of Unknowns

Once RF is determined, the concentration of the unknown (


) is calculated as:


Method Validation Metrics (Target)
  • Linearity:

    
     over range 1–500 µg/L.
    
  • LOD (Limit of Detection): < 0.5 µg/L (Signal-to-Noise > 3).

  • Recovery: 95–105% (SIDA typically yields near-perfect recovery calculations because losses are corrected).

  • Precision (RSD): < 5%.[4]

References

  • Grosch, W. (1993). Detection of potent odorants in foods by aroma extract dilution analysis.[5] Trends in Food Science & Technology. Link

  • San, A. T., et al. (2017). Stable isotope dilution assay (SIDA) and HS-SPME-GCMS quantification of key aroma volatiles for fruit and sap of Australian mango cultivars.[5] Food Chemistry, 221, 613-619. Link[5]

  • Zhu, L., et al. (2024).[6][7] Application Progress of Stable Isotope Dilution Analysis in Volatile Flavor Analysis of Food. Critical Reviews in Analytical Chemistry. Link

  • PubChem. (2023). Furfuryl Octanoate Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Matrix Effects in Furfuryl Octanoate Food Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the quantitative analysis of furfuryl octanoate in complex food matrices. This guide is designed for researchers, scientists, and professionals in food safety and quality control who encounter the pervasive issue of matrix effects. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, understand, and mitigate these effects, ensuring the accuracy and reliability of your analytical data.

Introduction to Matrix Effects in Food Analysis

The accurate quantification of trace-level compounds like furfuryl octanoate, a key flavor component in various foods and beverages, is often complicated by the sample matrix itself.[1] The "matrix" refers to all other components in the sample besides the analyte of interest. These co-extracted substances can significantly interfere with the analytical measurement, a phenomenon known as the matrix effect.[2] This can lead to either an underestimation or overestimation of the analyte concentration, compromising data integrity.[3]

This guide will walk you through the fundamental concepts of matrix effects, provide practical troubleshooting steps for common issues, and present detailed protocols for proven mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in furfuryl octanoate analysis?

A: Matrix effects are the alteration of an analyte's signal response due to the presence of other co-eluting compounds from the sample matrix.[2] In the context of furfuryl octanoate analysis in food, complex matrices such as fruit juices, alcoholic beverages, and baked goods contain a myriad of compounds (sugars, organic acids, pigments, etc.) that can be co-extracted with the analyte.[1][4][5] These co-extractives can interfere with the ionization process in mass spectrometry (MS) or interact with the active sites in a gas chromatography (GC) system, leading to inaccurate quantification.[2]

Q2: What is the difference between matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)?

A: The manifestation of matrix effects differs between GC-MS and LC-MS due to their distinct principles of operation.

  • In GC-MS , a phenomenon known as "matrix-induced signal enhancement" is commonly observed. Co-extracted non-volatile matrix components can coat active sites in the GC inlet liner and the front of the analytical column.[3] These active sites would otherwise adsorb or cause thermal degradation of the analyte.[6] By masking these sites, the matrix components allow more of the analyte to reach the detector, resulting in a higher signal compared to a pure solvent standard and consequently an overestimation of the concentration.

  • In LC-MS , particularly with electrospray ionization (ESI), both signal suppression and enhancement can occur.[6] Co-eluting matrix components can compete with the analyte for ionization in the ESI source.[2] This competition can either reduce (suppress) or, less commonly, increase (enhance) the efficiency of analyte ionization, leading to inaccurate quantification.[7]

Q3: How can I determine if my analysis is affected by matrix effects?

A: A common method to assess the presence and extent of matrix effects is to compare the signal response of an analyte in a pure solvent standard to its response in a matrix extract spiked at the same concentration.[8] This is often expressed as a percentage. A value of 100% indicates no matrix effect, a value <100% suggests signal suppression, and a value >100% indicates signal enhancement.

Q4: What are the primary strategies to mitigate matrix effects?

A: There are several strategies that can be employed, often in combination, to reduce or compensate for matrix effects:

  • Optimized Sample Preparation: The most effective approach is to remove interfering matrix components before analysis.[9] Techniques like Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used for this purpose.[10]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[11] This helps to ensure that the standards and the samples experience the same matrix effects, leading to more accurate quantification.[6]

  • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects.[12] A known amount of a stable isotope-labeled version of the analyte is added to the sample before extraction. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects.[13] By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved.[14]

  • Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample.[6] A calibration curve is then generated from the spiked samples, and the original concentration is determined by extrapolation. This is a robust method but can be time-consuming.

  • Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, but it may also lower the analyte concentration below the limit of quantification.[7]

Troubleshooting Guides

Problem 1: Poor reproducibility and inconsistent recovery of furfuryl octanoate.

Possible Cause: Inconsistent sample preparation leading to variable matrix effects.

Troubleshooting Steps:

  • Evaluate your sample preparation method.

    • Are you using a validated method? Ensure your sample preparation protocol is appropriate for the food matrix you are analyzing. For complex matrices, a simple "dilute and shoot" approach is often insufficient.

    • Consider the QuEChERS method. This technique is effective for a wide range of food matrices and can be tailored to the specific properties of your sample.[15]

  • Optimize the clean-up step.

    • The dispersive SPE (d-SPE) step in the QuEChERS method is crucial for removing interferences.[10] The choice of sorbent is critical. For fatty matrices, a sorbent like C18 may be necessary to remove lipids. For samples with pigments, graphitized carbon black (GCB) can be effective, but be aware that it may also retain planar analytes like furfuryl octanoate.

  • Ensure consistency in your procedure.

    • Pay close attention to details such as shaking times, centrifugation speeds, and the precise amounts of salts and sorbents used. Automation of sample preparation can significantly improve reproducibility.[16]

Problem 2: The calculated concentration of furfuryl octanoate is unexpectedly high.

Possible Cause (GC-MS): Matrix-induced signal enhancement.

Troubleshooting Steps:

  • Confirm the presence of signal enhancement.

    • Prepare a matrix-matched standard by spiking a known concentration of furfuryl octanoate into a blank matrix extract. Compare the peak area to that of a solvent-based standard at the same concentration. A significantly larger peak area in the matrix-matched standard confirms signal enhancement.

  • Implement matrix-matched calibration.

    • This is the most direct way to compensate for signal enhancement.[17] Prepare your entire calibration curve in a blank matrix extract.

  • Use an analyte protectant.

    • Adding an analyte protectant to both the samples and standards can help to equalize the response by masking active sites in the GC system.

  • Consider using a stable isotope-labeled internal standard.

    • This will co-elute with the native analyte and experience the same enhancement, providing a reliable means of correction.[18]

Problem 3: The signal for furfuryl octanoate is suppressed, leading to low or undetectable concentrations.

Possible Cause (LC-MS): Ion suppression in the ESI source.

Troubleshooting Steps:

  • Verify ion suppression.

    • Perform a post-extraction spike experiment. Analyze a blank matrix extract and the same extract spiked with furfuryl octanoate. A lower than expected response for the spiked sample indicates ion suppression.

  • Improve chromatographic separation.

    • Modify your LC gradient to better separate furfuryl octanoate from co-eluting matrix components. A longer run time or a different column chemistry may be necessary.

  • Enhance sample clean-up.

    • Use a more rigorous SPE protocol with a sorbent specifically chosen to remove the types of interferences present in your matrix.

  • Dilute the sample extract.

    • If the analyte concentration is high enough, diluting the extract can reduce the concentration of interfering compounds and alleviate ion suppression.[19]

  • Switch to a different ionization technique.

    • Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than ESI.[6] If your instrument has this capability, it is worth exploring.

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol describes the preparation of a 5-point matrix-matched calibration curve for the analysis of furfuryl octanoate.

Materials:

  • Blank food matrix (e.g., fruit juice, wine) confirmed to be free of furfuryl octanoate.

  • Furfuryl octanoate analytical standard.

  • Appropriate solvents for standard and sample preparation (e.g., acetonitrile, methanol).

  • Volumetric flasks and pipettes.

  • Sample preparation materials (e.g., QuEChERS salts and d-SPE tubes).

Procedure:

  • Prepare a stock solution of furfuryl octanoate in a suitable solvent at a high concentration (e.g., 1000 µg/mL).

  • Prepare a blank matrix extract. Process a sample of the blank food matrix using your validated sample preparation method (e.g., QuEChERS).

  • Create a series of intermediate standard solutions by diluting the stock solution.

  • Prepare the matrix-matched calibration standards. For each calibration point, spike an appropriate volume of the corresponding intermediate standard solution into a known volume of the blank matrix extract to achieve the desired final concentrations.

  • Prepare a matrix blank. This is the blank matrix extract with no added analyte.

  • Analyze the matrix-matched standards and the matrix blank using your GC-MS or LC-MS method.

  • Construct the calibration curve by plotting the peak area (or area ratio if using an internal standard) against the concentration.

Protocol 2: Generic QuEChERS Protocol for Furfuryl Octanoate in a Fruit Juice Matrix

This protocol provides a general outline for the QuEChERS method. It should be optimized and validated for your specific matrix and analytical system.

Materials:

  • Fruit juice sample.

  • Acetonitrile (ACN).

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • QuEChERS dispersive SPE (d-SPE) clean-up tubes containing primary secondary amine (PSA) and magnesium sulfate.

  • 50 mL and 15 mL centrifuge tubes.

  • Centrifuge.

Procedure:

  • Sample Homogenization: Homogenize the fruit juice sample if it contains solids.

  • Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of ACN. c. Add the QuEChERS extraction salts. d. Cap the tube and shake vigorously for 1 minute. e. Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Clean-up: a. Transfer a 1 mL aliquot of the upper ACN layer to a 2 mL d-SPE tube containing PSA and magnesium sulfate. b. Vortex for 30 seconds. c. Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation: a. Transfer the supernatant to a clean vial for analysis by GC-MS or LC-MS.

Data Presentation

Table 1: Comparison of Mitigation Strategies on Furfuryl Octanoate Recovery in Apple Juice (Hypothetical Data)

Mitigation StrategyMean Recovery (%)Relative Standard Deviation (%)
Solvent Calibration145%15.2
Matrix-Matched Calibration98.5%4.1
Stable Isotope Dilution101.2%2.5

This table illustrates the potential impact of different calibration strategies on the accuracy and precision of furfuryl octanoate quantification.

Visualizations

Matrix_Effect_Troubleshooting cluster_Problem Observed Problem cluster_Diagnosis Initial Diagnosis cluster_Investigation Investigation Path cluster_Solutions Mitigation Strategies Problem Inaccurate Furfuryl Octanoate Quantification (Poor Recovery, High/Low Bias) Diagnosis Is it a Matrix Effect? Problem->Diagnosis SamplePrep Review Sample Preparation (e.g., QuEChERS, SPE) Diagnosis->SamplePrep Yes Chromatography Evaluate Chromatography (GC vs. LC, Column, Gradient) Diagnosis->Chromatography Yes Calibration Assess Calibration Strategy Diagnosis->Calibration Yes OptimizePrep Optimize Clean-up Step (d-SPE sorbents) SamplePrep->OptimizePrep Dilution Dilute Sample Extract SamplePrep->Dilution MatrixMatch Implement Matrix-Matched Calibration Calibration->MatrixMatch SIDA Use Stable Isotope-Labeled Internal Standard (SIDA) Calibration->SIDA OptimizePrep->Problem Re-evaluate MatrixMatch->Problem Re-evaluate SIDA->Problem Re-evaluate Dilution->Problem Re-evaluate

Caption: A troubleshooting flowchart for addressing matrix effects in furfuryl octanoate analysis.

Mitigation_Strategy_Selection Start Start: Inaccurate Results Check_IS Is a Stable Isotope-Labeled Internal Standard Available? Start->Check_IS Use_SIDA Implement Stable Isotope Dilution Analysis (SIDA) Check_IS->Use_SIDA Yes Check_Blank Is a Blank Matrix Available? Check_IS->Check_Blank No End_SIDA Accurate Quantification Use_SIDA->End_SIDA Use_MatrixMatch Use Matrix-Matched Calibration Check_Blank->Use_MatrixMatch Yes Optimize_Prep Focus on Optimizing Sample Preparation (SPE/QuEChERS) and/or Standard Addition Check_Blank->Optimize_Prep No End_MatrixMatch Improved Accuracy Use_MatrixMatch->End_MatrixMatch End_Optimize Reduced Matrix Effects Optimize_Prep->End_Optimize

Caption: A decision tree for selecting an appropriate matrix effect mitigation strategy.

References

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Furfuryl Octanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with furfuryl octanoate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of its poor solubility in aqueous solutions. Our approach is rooted in foundational scientific principles to empower you to select and optimize the appropriate solubilization strategy for your specific experimental needs.

Understanding the Challenge: Physicochemical Properties of Furfuryl Octanoate

Furfuryl octanoate is a fatty acid ester characterized by a furan ring and a C8 alkyl chain.[1] This structure imparts a significant hydrophobic character, making it "insoluble in water".[2] An estimated aqueous solubility of approximately 5.737 mg/L at 25°C highlights the difficulty of preparing aqueous formulations for cell-based assays, bioavailability studies, or other applications requiring a homogenous solution.[3] Its high partition coefficient (logP) further predicts this behavior.

PropertyValueSource
Molecular Formula C₁₃H₂₀O₃[4]
Molecular Weight 224.30 g/mol [2]
Appearance Colorless to pale yellow liquid[4]
Aqueous Solubility ~5.737 mg/L at 25°C (estimated)[3]
LogP (o/w) 3.7 - 4.159 (estimated)[2][3]
General Solubility Soluble in alcohol and oils[2][3]

Troubleshooting Guide: Experimental Issues & Solutions

This section is designed in a question-and-answer format to directly address common problems encountered in the lab.

Q1: My furfuryl octanoate is forming an immiscible layer/precipitate in my aqueous buffer. What is happening and what should I do first?

Answer:

This is the expected behavior for a highly lipophilic compound like furfuryl octanoate. The octanoate tail and the furan moiety create a molecule that is energetically unfavorable to be surrounded by polar water molecules, leading to phase separation.

Causality: The high estimated LogP value of ~4 indicates that furfuryl octanoate is approximately 10,000 times more soluble in an oily phase (like octanol) than in an aqueous phase. This strong preference for non-polar environments drives it out of the aqueous solution.

Your First Step: The Co-Solvent Approach

For initial, rapid experiments where biocompatibility is not the primary concern, using a co-solvent is the most straightforward method. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to hydrophobic solutes.[5][6]

Protocol 1: Solubilization with a Co-Solvent (Ethanol)
  • Prepare a Concentrated Stock: Dissolve the desired mass of furfuryl octanoate in 100% ethanol to create a high-concentration stock solution (e.g., 100 mg/mL). Furfuryl octanoate is miscible in ethanol.[2]

  • Vortex Thoroughly: Ensure the furfuryl octanoate is completely dissolved in the ethanol. The solution should be clear.

  • Serial Dilution: Serially dilute this stock solution into your final aqueous buffer.

  • Critical Control - Observe for Precipitation: When adding the ethanolic stock to the buffer, add it dropwise while vortexing. It is crucial to keep the final concentration of ethanol in your aqueous solution as low as possible (typically <1-5%) to avoid solvent-induced artifacts in biological systems. If you observe any cloudiness or precipitation, you have exceeded the solubility limit for that specific co-solvent/buffer ratio.

  • Vehicle Control: Always run a parallel experiment using a "vehicle control" – the same final concentration of ethanol in your aqueous buffer without the furfuryl octanoate – to ensure the solvent itself is not causing the observed experimental effects.

cluster_prep Stock Preparation cluster_exp Working Solution FO Furfuryl Octanoate (Neat) Stock Concentrated Stock (e.g., 100 mg/mL) FO->Stock EtOH 100% Ethanol EtOH->Stock Working Final Working Solution (<5% Ethanol) Stock->Working Dilute Dropwise with Vortexing Buffer Aqueous Buffer Buffer->Working Observe for Precipitation Observe for Precipitation Working->Observe for Precipitation

Caption: Workflow for Co-Solvent Solubilization.

Q2: The required concentration of co-solvent is interfering with my cell-based assay. What is a more biocompatible solubilization strategy?

Answer:

When the co-solvent concentration is a confounding factor, the next level of sophistication is to use surfactant-based micellar solubilization. This technique is widely used in pharmaceutical formulations to enhance the dissolution of lipophilic drugs.[7]

Causality: Surfactants are amphiphilic molecules. At concentrations above their Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[8] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic furfuryl octanoate partitions into the core, effectively being shielded from the aqueous environment, while the hydrophilic shell makes the entire micelle-drug complex soluble in water.[9]

Protocol 2: Micellar Solubilization with Polysorbate 80 (Tween® 80)
  • Surfactant Selection: Choose a biocompatible, non-ionic surfactant like Polysorbate 80. Its CMC is low (~0.012% w/v), meaning micelles form at very low concentrations.

  • Prepare Surfactant Solution: Prepare a solution of Polysorbate 80 in your aqueous buffer at a concentration significantly above the CMC (e.g., 1% w/v).

  • Add Furfuryl Octanoate: Add the neat furfuryl octanoate directly to the surfactant solution.

  • Energy Input: Agitate the mixture vigorously. This can be done by prolonged vortexing, sonication in a bath sonicator, or stirring with a magnetic stir bar overnight at a controlled temperature. The energy input facilitates the incorporation of the drug into the micelles.

  • Equilibration & Filtration: Allow the solution to equilibrate for several hours. To remove any undissolved excess, filter the solution through a 0.22 µm syringe filter. The resulting clear filtrate is your saturated micellar solution.

  • Vehicle Control: As with co-solvents, a vehicle control containing 1% Polysorbate 80 in buffer is essential for your experiments.

Caption: Mechanism of Micellar Solubilization.

Q3: I require a high and stable concentration of furfuryl octanoate for a formulation study. Surfactants are causing foaming issues. What's a better alternative?

Answer:

For achieving high drug loads with excellent stability, cyclodextrin-based inclusion complexation is a superior method. Cyclodextrins are cyclic oligosaccharides that act as molecular hosts for appropriately sized "guest" molecules.[10]

Causality: Cyclodextrins have a toroidal (donut-like) shape with a hydrophilic exterior and a non-polar, hydrophobic interior cavity.[11] Furfuryl octanoate (the guest) can partition into this cavity, forming a stable, non-covalent "inclusion complex".[12] The hydrophilic exterior of the cyclodextrin molecule then renders the entire host-guest complex soluble in water, often leading to a tremendous increase in the apparent solubility of the guest molecule.[13]

Protocol 3: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Cyclodextrin Selection: β-Cyclodextrin and its more soluble derivative, HP-β-CD, are common choices. HP-β-CD is often preferred for its higher aqueous solubility and lower toxicity.[14]

  • Molar Ratio Determination: The stoichiometry of the complex (usually 1:1) should be determined or assumed. Calculate the masses of furfuryl octanoate and HP-β-CD required for a 1:1 molar ratio.

  • Preparation (Kneading/Co-precipitation Method): a. Dissolve the calculated amount of HP-β-CD in a minimal amount of water to form a paste. b. Dissolve the furfuryl octanoate in a small volume of a volatile organic solvent like ethanol. c. Add the ethanolic drug solution to the cyclodextrin paste and knead thoroughly in a mortar for 30-60 minutes. d. Dry the resulting mixture under a vacuum at a controlled temperature (e.g., 40°C) to remove the solvents completely. e. The resulting white powder is the inclusion complex.

  • Solubilization: This powder can now be dissolved directly in your aqueous buffer to achieve a much higher concentration than the free compound.

  • Characterization (Optional but Recommended): Confirmation of complex formation can be achieved using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).[15][16]

Caption: Cyclodextrin Inclusion Complex Formation.

Q4: I am developing an oral drug delivery system and need to maximize bioavailability. How can I formulate furfuryl octanoate?

Answer:

For oral delivery, lipid-based formulations, particularly nanoemulsions or self-emulsifying drug delivery systems (SEDDS), are an excellent choice.[17][18] These systems can significantly enhance the oral bioavailability of poorly soluble compounds.[19]

Causality: Furfuryl octanoate is soluble in oils.[2] A lipid-based formulation dissolves the compound in an oil phase, which is then dispersed as nanoscale droplets in an aqueous medium, stabilized by surfactants.[20] This nano-sizing dramatically increases the surface area of the drug for dissolution and absorption in the gastrointestinal tract. Upon contact with GI fluids, a SEDDS formulation spontaneously forms a fine nanoemulsion.[7]

Protocol 4: Preparation of an Oil-in-Water (O/W) Nanoemulsion
  • Component Selection:

    • Oil Phase: Select a pharmaceutically acceptable oil in which furfuryl octanoate is highly soluble (e.g., medium-chain triglycerides like Miglyol® 812).

    • Surfactant: A non-ionic surfactant (e.g., Polysorbate 80).

    • Co-surfactant/Co-solvent: An agent to improve emulsification (e.g., Transcutol® or Propylene Glycol).

  • Oil Phase Preparation: Dissolve the furfuryl octanoate in the chosen oil to create the final desired concentration in the oil phase.

  • Organic Phase Mixing: To the oil phase, add the surfactant and co-surfactant. Mix until a clear, homogenous organic phase is obtained.

  • Emulsification (High-Energy Method): a. Add the organic phase dropwise to the aqueous phase (your buffer) under high-shear stirring. b. Process the resulting coarse emulsion using a high-pressure homogenizer or a microfluidizer to reduce the droplet size to the nanoscale (typically <200 nm).[21]

  • Characterization: The final nanoemulsion should be characterized for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability.

FO Furfuryl Octanoate Organic Homogenous Organic Phase FO->Organic Oil Oil (MCT) Oil->Organic Surf Surfactant Surf->Organic Aq Aqueous Phase Coarse Coarse Emulsion Aq->Coarse High-Shear Mixing Organic->Coarse Nano Nanoemulsion Coarse->Nano High-Pressure Homogenization

Caption: High-Energy Nanoemulsion Workflow.

Frequently Asked Questions (FAQs)

Q: How do I determine the maximum solubility I've achieved? A: Use the shake-flask method. Add an excess amount of your compound (or complex powder) to the chosen solvent system (e.g., buffer with 1% surfactant). Agitate the suspension at a constant temperature for 24-48 hours to ensure equilibrium is reached. Afterward, centrifuge and filter the supernatant to remove undissolved solid. Quantify the concentration of furfuryl octanoate in the clear supernatant using a suitable analytical method like HPLC-UV or GC-MS.

Q: Which solubilization method is the best? A: The "best" method is entirely application-dependent. The table below summarizes the key considerations.

MethodProsConsBest For...
Co-solvents Simple, rapid, inexpensivePotential for biological interference, limited solubilization capacityQuick, non-biological proof-of-concept experiments.
Surfactants High solubilization capacity, widely usedCan cause foaming, potential for toxicity at high concentrationsCell-based assays (with controls), simple formulations.
Cyclodextrins High drug loading, enhances stability, low toxicityMore complex preparation, higher costFormulations requiring high, stable concentrations; masking taste/odor.
Nanoemulsions Maximizes surface area, enhances bioavailabilityRequires specialized equipment, complex formulation developmentOral drug delivery, topical applications.

Q: Are there stability issues I should be aware of? A: Yes. Furfuryl octanoate, as an ester, can be susceptible to hydrolysis, especially at non-neutral pH.[4] Nanoemulsions can be subject to physical instability like Ostwald ripening over time. It is crucial to conduct stability studies on your final formulation under your intended storage and use conditions.

References

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  • Shimizu, S. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(25), 5925-5936. Retrieved from [Link]

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  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Solubility Enhancement-Eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 15(10), 6847-6855. Retrieved from [Link]

  • Li, Y., et al. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. Molecules, 27(16), 5123. Retrieved from [Link]

  • Zhang, J., Peppard, T. L., & Reineccius, G. A. (2015). Preparation and characterization of nanoemulsions stabilized by food biopolymers using microfluidization. Flavour and Fragrance Journal, 30(4), 288-294. Retrieved from [Link]

  • Ciobanu, A. M., Landy, D., & Fourmentin, S. (2013). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Molecules, 18(10), 12107-12129. Retrieved from [Link]

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Retrieved from [Link]

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reducing thermal degradation of furfuryl octanoate during analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analysis of Furfuryl Octanoate

Welcome to the technical support center for the analysis of furfuryl octanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this thermally sensitive ester. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to help you mitigate thermal degradation and ensure the accuracy and reproducibility of your results.

Understanding the Challenge: The Thermal Lability of Furfuryl Octanoate

Furfuryl octanoate, a key aroma compound with a waxy and fruity scent, is an ester formed from furfuryl alcohol and octanoic acid[1]. While stable under normal storage conditions, its analysis, particularly by gas chromatography (GC), presents a significant challenge due to its susceptibility to thermal degradation[2]. The furan moiety, in particular, can be prone to heat-induced decomposition, potentially leading to the formation of artifacts that can compromise analytical results[3][4]. This guide provides practical, field-proven strategies to minimize these degradative processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of furfuryl octanoate during GC analysis?

A1: While specific studies on the thermal degradation pathway of furfuryl octanoate are not extensively available, degradation is likely to occur through two primary mechanisms based on the behavior of similar compounds:

  • Hydrolysis: Reversion to its parent molecules, furfuryl alcohol and octanoic acid. This can be exacerbated by the presence of active sites and moisture in the GC inlet or column.

  • Furan Ring Decomposition: The furfuryl group itself can degrade at high temperatures, potentially forming smaller volatile compounds. Furfural is a common degradation marker monitored in the analysis of furan-containing compounds[3][5].

Q2: I am seeing broad or tailing peaks for furfuryl octanoate. What is the likely cause?

A2: Peak tailing for furfuryl octanoate is often indicative of active sites within the GC flow path. These active sites, which can be present in the inlet liner, on the column, or at connections, can interact with the polar ester and furan functionalities of the molecule. This interaction slows the transit of a portion of the analyte molecules, causing them to elute later and resulting in a tailed peak shape.

Q3: My results for furfuryl octanoate concentration are inconsistent. Could this be related to thermal degradation?

A3: Absolutely. Inconsistent quantification is a classic symptom of on-column or in-inlet degradation. If the degree of degradation varies between injections, the peak area of the parent furfuryl octanoate will also fluctuate, leading to poor reproducibility. This variability can be influenced by minor changes in inlet temperature, injection speed, and the cleanliness of the GC system.

Q4: Is HPLC a viable alternative to GC for analyzing furfuryl octanoate?

A4: Yes, High-Performance Liquid Chromatography (HPLC) can be an excellent alternative for analyzing thermally labile compounds like furfuryl octanoate[6][7]. Since HPLC separations occur at or near ambient temperature, the risk of thermal degradation is significantly reduced. A reversed-phase HPLC method with UV detection would be a suitable starting point.

Troubleshooting Guide: Overcoming Analytical Hurdles

This section provides a problem-oriented approach to resolving common issues encountered during the GC analysis of furfuryl octanoate.

Observed Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Appearance of unexpected peaks (e.g., furfural, furfuryl alcohol) Thermal degradation in the GC inlet or column.1. Lower the inlet temperature: Start at 200 °C and decrease in 10-15 °C increments. 2. Use a more inert inlet liner: A deactivated, splitless liner is recommended. 3. Reduce analyte residence time in the inlet: Increase the split ratio or use a pulsed-pressure injection.Minimizing the thermal stress on the analyte reduces the likelihood of bond cleavage and molecular rearrangement. An inert flow path prevents catalytic degradation.
Poor peak shape (tailing) Active sites in the analytical flow path.1. Perform inlet maintenance: Replace the liner and septum. 2. Use a highly deactivated GC column. 3. Condition the column properly before analysis.Active sites, often silanol groups, can form hydrogen bonds with the analyte, causing peak tailing. Regular maintenance and the use of inert materials are crucial.
Low or no recovery of furfuryl octanoate Severe thermal degradation or analyte adsorption.1. Employ a Programmable Temperature Vaporization (PTV) inlet: Start at a low temperature and ramp quickly to transfer the analyte to the column before degradation occurs. 2. Check for and eliminate any cold spots in the GC system.A PTV inlet minimizes the time the analyte spends in a high-temperature environment. Cold spots can cause the analyte to condense and not reach the detector.
Poor reproducibility of peak areas Inconsistent degradation between injections.1. Automate injections: Use an autosampler for consistent injection volumes and speeds. 2. Ensure a clean sample matrix: Matrix components can create active sites and contribute to degradation.An autosampler improves the precision of the injection process, leading to more consistent thermal stress on the analyte. A clean sample minimizes matrix effects.

Visualizing the Degradation Pathway

The following diagram illustrates the potential thermal degradation pathways of furfuryl octanoate.

G FurfurylOctanoate Furfuryl Octanoate ThermalStress High Temperature (GC Inlet/Column) FurfurylOctanoate->ThermalStress HydrolysisProducts Furfuryl Alcohol + Octanoic Acid ThermalStress->HydrolysisProducts Hydrolysis FuranDegradation Furfural + Other Volatiles ThermalStress->FuranDegradation Furan Ring Cleavage G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Review Prep Dissolve in appropriate solvent (e.g., Ethyl Acetate) Injection Inject using optimized low-temperature method Prep->Injection Separation Chromatographic Separation on a low-polarity column Injection->Separation Detection Mass Spectrometric Detection (Scan or SIM mode) Separation->Detection Integration Peak Integration and Quantification Detection->Integration Verification Check for degradation products and peak shape Integration->Verification

Sources

Technical Support Center: Furfuryl Octanoate Stability & Shelf-Life Optimization

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for furfuryl octanoate. As researchers and developers, you understand that the stability of an aroma chemical is paramount to the final quality and shelf-life of your product. Furfuryl octanoate, with its desirable sweet, waxy, and fruity profile, is a valuable component in many formulations. However, its ester and furan moieties present specific stability challenges.

This guide is structured to provide direct, actionable answers to the issues you may encounter during your work. We will move from foundational knowledge to practical troubleshooting and advanced stabilization protocols, grounding our recommendations in established chemical principles.

Section 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the most common initial queries regarding the stability of furfuryl octanoate.

Q1: What are the primary chemical pathways through which furfuryl octanoate degrades?

A: Furfuryl octanoate is susceptible to two main degradation pathways rooted in its chemical structure: hydrolysis of the ester bond and oxidation of the furan ring.

  • Hydrolysis: As an ester, furfuryl octanoate can be cleaved by water, a reaction catalyzed by the presence of strong acids or bases. This reaction is reversible but results in the formation of furfuryl alcohol and octanoic acid, leading to significant changes in the sensory profile.[1][2]

  • Oxidation: The furan ring is sensitive to oxidation, particularly when exposed to air (oxygen), light, or elevated temperatures.[3] This process can lead to the formation of furfural, which is subsequently oxidized to 2-furoic acid, and potentially ring-opening reactions that generate other volatile and non-volatile byproducts.[4][5][6] The methylene bridge adjacent to the furan ring is also a potential site for initial oxidative attack.

Below is a diagram illustrating these primary degradation routes.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway FO Furfuryl Octanoate H2O + H₂O (Acid/Base Catalyzed) FO->H2O O2 + O₂ (Light, Heat) FO->O2 FA Furfuryl Alcohol OA Octanoic Acid H2O->FA H2O->OA Furfural Furfural O2_2 + O₂ Furfural->O2_2 FuroicAcid 2-Furoic Acid O2->Furfural O2_2->FuroicAcid

Caption: Primary degradation pathways of furfuryl octanoate.

Q2: What are the common sensory and physical signs of degradation in my furfuryl octanoate sample?

A: Degradation is often multi-faceted, presenting a combination of visual and olfactory cues. The key is to correlate these changes back to the underlying chemical reactions.

  • Acidic/Rancid Off-Notes: The development of a sharp, sour, or "fatty-rancid" aroma is a classic indicator of hydrolysis, which liberates free octanoic acid.

  • Color Darkening: A change from colorless or pale yellow to a more intense yellow or brown hue is a strong sign of oxidative degradation and potential polymerization of the furan ring.[3] Furfural and its subsequent reaction products often contribute to color formation.

  • Burnt/Aldehydic Aroma: The emergence of a "burnt sugar" or sharp aldehydic note points directly to the formation of furfural from the oxidation of the furfuryl moiety.[4][7]

  • Loss of Fruity Character: A general decrease in the desired waxy, fruity aroma intensity can occur due to the depletion of the parent ester through either hydrolysis or oxidation.

Degradation Product Associated Pathway Typical Sensory Impact
Octanoic AcidHydrolysisSour, cheesy, rancid, waxy
Furfuryl AlcoholHydrolysisMild, burnt, coffee-like
FurfuralOxidationSharp, aldehydic, burnt sugar, almond-like
2-Furoic AcidOxidationMildly acidic, low odor impact

Table 1: Common degradation products of furfuryl octanoate and their sensory impact.

Q3: What is the expected shelf-life of pure furfuryl octanoate?

A: Under ideal storage conditions, high-purity furfuryl octanoate ( >99%) has a typical shelf-life of up to 24 months.[2] "Ideal conditions" are critical and are defined as storage in a tightly sealed, airtight container, protected from light, under an inert atmosphere (e.g., nitrogen or argon), and at cool temperatures (preferably refrigerated at 2-8°C).[2][3] Deviation from these conditions will accelerate degradation and shorten the viable shelf-life.

Section 2: Troubleshooting Guide - Addressing Specific Issues

This section provides causal explanations and solutions for specific problems encountered during experimentation and formulation.

Q4: My aqueous formulation (pH 4.5) containing furfuryl octanoate is losing its fruity character and developing a sour off-note within weeks. What is the cause and how can I fix it?

A: This is a classic case of acid-catalyzed hydrolysis . While a pH of 4.5 is not considered strongly acidic, it provides sufficient proton concentration to significantly accelerate the cleavage of the ester bond over time, especially at room temperature or elevated storage temperatures. The sour note you are detecting is the liberated octanoic acid.

Causality: The ester oxygen in furfuryl octanoate gets protonated under acidic conditions, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Troubleshooting Steps:

  • pH Adjustment: If your formulation allows, raise the pH to be closer to neutral (pH 6.0-7.0). The rate of acid-catalyzed hydrolysis decreases significantly as you approach neutral pH. Studies on related furan compounds show that pH is a remarkable factor in stability.[8]

  • Buffer System: Implement a robust buffer system (e.g., a citrate or phosphate buffer) to maintain the target pH and resist shifts during the product's shelf-life.

  • Reduce Water Activity (a_w): If possible, reduce the water activity in your formulation by incorporating humectants like glycerin or propylene glycol. Lowering the availability of "free" water can slow the hydrolysis reaction.

  • Encapsulation: For long-term stability in hostile aqueous environments, consider using an encapsulated form of furfuryl octanoate. Technologies like spray-drying create a protective barrier around the flavor molecule, shielding it from the aqueous phase.[9][10]

Q5: I stored a sample in a partially empty, clear glass bottle on the lab bench. It has now turned brown and smells sharp and unpleasant. What happened?

A: This is a clear case of accelerated oxidative degradation due to improper storage. Three factors worked together to degrade your sample:

  • Oxygen: The headspace in the partially empty bottle contained ample oxygen to initiate and propagate oxidation.

  • Light (UV/Visible): Clear glass allows light to penetrate the sample. Light, particularly in the UV spectrum, provides the activation energy for the formation of free radicals, which are key initiators of oxidation.[3]

  • Ambient Temperature: Storing on a lab bench exposes the sample to temperature fluctuations, which can increase the rate of chemical reactions.

Causality: Oxygen and light trigger a free-radical chain reaction that attacks the furan ring, leading to the formation of furfural and other colored degradation products. The furan ring itself can polymerize under these conditions, contributing to the brown color.[3]

Preventative Measures:

  • Use Amber Glass or Opaque Containers: Always store sensitive materials in containers that block UV and visible light.[11]

  • Minimize Headspace: Transfer the material to a smaller container that it can mostly fill to reduce the amount of oxygen available for reaction.

  • Inert Gas Blanket: For long-term storage, flush the headspace of the container with an inert gas like nitrogen or argon before sealing.

  • Controlled Temperature: Store in a cool, dark place, ideally under refrigeration as recommended.[3][12]

Section 3: Protocols for Enhancing Shelf-Life

This section provides detailed methodologies for proactively stabilizing furfuryl octanoate in your formulations.

Q6: How can I select and use antioxidants to protect furfuryl octanoate?

A: The addition of an appropriate antioxidant is a highly effective strategy to inhibit the oxidative degradation pathway. The goal is to introduce a compound that can preferentially react with and neutralize free radicals, thus terminating the chain reaction before it can damage the furfuryl octanoate molecule.[13]

Antioxidant Selection: For a non-polar molecule like furfuryl octanoate, oil-soluble antioxidants are most effective. Phenolic antioxidants are an excellent choice due to their ability to donate a hydrogen atom to a free radical, thereby quenching it.

Antioxidant Typical Use Level (ppm) Key Characteristics
Butylated Hydroxytoluene (BHT) 100 - 500Very effective, widely used, good thermal stability.
Butylated Hydroxyanisole (BHA) 100 - 500Good carry-through properties in heated applications. Often used with BHT.
Mixed Tocopherols (Vitamin E) 500 - 2000"Natural" labeling, effective but may have a slight color/odor contribution at higher levels.
Propyl Gallate (PG) 100 - 200Very effective, but can be prone to discoloration with trace metals.

Table 2: Recommended antioxidants for furfuryl octanoate stabilization.[14]

Experimental Protocol: Screening Antioxidants for Furfuryl Octanoate Stabilization

Objective: To determine the most effective antioxidant and its optimal concentration for preventing oxidative degradation of furfuryl octanoate under accelerated conditions.

Methodology:

  • Sample Preparation:

    • Create a master solution of furfuryl octanoate in a relevant solvent (e.g., ethanol, propylene glycol, or a model oil base).

    • Prepare several aliquots of this solution. One will be the Control (no antioxidant).

    • To the other aliquots, add the selected antioxidants (BHT, BHA, Tocopherols) at varying concentrations (e.g., 100, 250, 500 ppm).

  • Accelerated Stability Testing:

    • Dispense each prepared sample into amber glass vials, leaving approximately 25% headspace to ensure the presence of oxygen.

    • Seal the vials tightly.

    • Place the vials in a stability oven at a constant elevated temperature (e.g., 40°C or 50°C) to accelerate the degradation process.

  • Time-Point Analysis:

    • At specified time points (e.g., Day 0, Week 1, Week 2, Week 4), remove one vial of each sample from the oven.

    • Allow the vials to cool to room temperature.

    • Perform the following analyses on each sample:

      • Sensory Evaluation: Note any changes in color and aroma compared to the Day 0 sample.

      • GC-MS Analysis: Quantify the remaining percentage of furfuryl octanoate and measure the formation of key degradation markers like furfural.

  • Data Interpretation:

    • Plot the concentration of furfuryl octanoate versus time for each antioxidant and concentration.

    • The sample that shows the slowest rate of degradation contains the most effective antioxidant system for your formulation.

Section 4: Analytical Methods for Stability Assessment

A robust stability program relies on accurate and precise analytical methods to quantify changes over time.

Q7: What is a reliable GC-MS method for quantifying furfuryl octanoate and its key degradation products?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this type of analysis as it provides both separation and identification of volatile and semi-volatile compounds.[15]

Protocol: GC-MS Analysis of Furfuryl Octanoate Degradation

Objective: To separate and quantify furfuryl octanoate, furfuryl alcohol, octanoic acid, and furfural in a sample matrix.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep Dilute sample in appropriate solvent (e.g., Ethanol) Spike Add Internal Standard (e.g., Ethyl Decanoate) Prep->Spike Inject Inject 1 µL into GC Inlet Spike->Inject Separate Separate on DB-5ms column (or equivalent) Inject->Separate Detect Detect with Mass Spec (Scan or SIM mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using calibration curve Integrate->Quantify

Caption: Workflow for GC-MS analysis of furfuryl octanoate stability.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 or equivalent.

  • Mass Spectrometer: Agilent 5977 MSD or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or similar non-polar column).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Splitless mode.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • MS Parameters:

    • Transfer Line: 280°C.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full Scan (m/z 35-350) for initial identification, switching to Selected Ion Monitoring (SIM) for enhanced sensitivity during quantitative studies.

      • SIM Ions (example): Furfural (m/z 95, 96), Furfuryl Alcohol (m/z 81, 98), Furfuryl Octanoate (m/z 81, 97, 224), Octanoic Acid (m/z 60, 73).

Self-Validation: This protocol is self-validating through the use of an internal standard (IS), which corrects for variations in injection volume and instrument response. A multi-point calibration curve for each analyte, plotting the ratio of analyte peak area to IS peak area against concentration, must be generated to ensure accurate quantification. The linearity of this curve (R² > 0.995) confirms the method's reliability within the tested concentration range.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Synthesis and Properties of Furfuryl Octanoate. Retrieved from [Link]

  • Eagle Manufacturing. (n.d.). How to Handle and Store Furfural. Retrieved from [Link]

  • International Furan Chemicals BV. (2022). Safety Data Sheet: FURFURAL. Retrieved from [Link]

  • MDPI. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. Retrieved from [Link]

  • INCHEM. (2001). FURFURYL ALCOHOL AND RELATED SUBSTANCES. Retrieved from [Link]

  • The Good Scents Company. (n.d.). furfuryl octanoate. Retrieved from [Link]

  • SciELO Colombia. (2019). Common reactions of furfural to scalable process of residual biomass. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furfuryl octanoate. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2021). A Preliminary Investigation into the Influence of Low-Intensity Natural Mid-Infrared and Far-Infrared/Near-Microwave Emissions on the Aroma and Flavor of a Young Dry Red Wine. Retrieved from [Link]

  • Eawag. (2007). Furfural Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]

  • Wiersma, M., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905. Retrieved from [Link]

  • INCHEM. (2002). JECFA Evaluations-FURFURYL OCTANOATE-. Retrieved from [Link]

  • Flavor Solutions. (n.d.). Encapsulation Techniques: Protecting Volatile Flavors for Extended Shelf Life. Retrieved from [Link]

  • Google Patents. (1951). Stabilization of furfuryl alcohol.
  • SciSpace. (2015). An overview of the applications of furfural and its derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Viscosity, pH, and moisture effect in the porosity of poly(furfuryl alcohol). Retrieved from [Link]

  • ResearchGate. (2017). Mutual Influence of Furfural and Furancarboxylic Acids on Their Solubility in Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Fatty Acid Furfuryl Ester Mixtures: Biodiesel from Furfuryl Alcohol. Retrieved from [Link]

  • National Science Foundation Public Access Repository. (2015). Insight into the oxidation mechanism of furanic compounds on Pt(111). Retrieved from [Link]

  • Perfumer & Flavorist. (2017). Minimizing Flavor Deterioration. Retrieved from [Link]

  • SciSpace. (2019). Kinetic and mechanistic aspects of furfural degradation in biorefineries. Retrieved from [Link]

  • ResearchGate. (2016). Effect of pH and storage temperature on 5-(Hydroxymethyl) furfural (5HMF) formation in USP syrup preparation. Retrieved from [Link]

  • Keva Flavours. (2018). Technology to increase shelf life of flavours. Retrieved from [Link]

  • MDPI. (2023). Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation. Retrieved from [Link]

  • Google Patents. (2014). Furfuryl-based esters.
  • ResearchGate. (2017). The Atmospheric Oxidation Mechanism of Furfural Initiated by Hydroxyl Radicals. Retrieved from [Link]

  • Google Patents. (2024). Method of producing furfuryl esters.
  • ResearchGate. (2018). Effect of pH and API gravity on the water-in-oil emulsion stability. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Furfuryl octanoate (FDB016860). Retrieved from [Link]

  • Flavor Stability. (n.d.). Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Application of Sustainable Furfuryl Alcohol-based Plasticizer. Retrieved from [Link]

  • Galactic. (n.d.). Extend the shelf-life and improve the quality of all types of food. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. PubMed Central. Retrieved from [Link]

  • SciSpace. (2013). The chemistry and technology of furfural production in modern lignocellulose-feedstock biorefineries. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Sensory Analysis: Furfuryl Octanoate vs. Furfuryl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the vast palette of flavor and fragrance compounds, furfuryl esters represent a class of molecules prized for their complex and often potent sensory characteristics. Derived from furfuryl alcohol, these esters contribute significantly to the profiles of a wide array of food products, from baked goods to beverages and confectionery. This guide provides an in-depth comparative analysis of the sensory properties of two prominent furfuryl esters: furfuryl octanoate and furfuryl acetate. We will explore their distinct olfactory and gustatory profiles, supported by available data, and delve into the standardized methodologies required for their scientific evaluation. This document is intended for researchers, flavor chemists, and product development professionals seeking to understand the nuanced differences between these two compounds to inform their application.

The selection between furfuryl octanoate and furfuryl acetate is predicated on the specific sensory experience a formulator wishes to achieve. While both share a common furfuryl moiety, the difference in their ester side-chains—an eight-carbon octanoate versus a two-carbon acetate—dramatically influences their volatility, polarity, and ultimately, their interaction with olfactory and gustatory receptors.

Comparative Sensory Profiles

The sensory attributes of these two esters are distinct, catering to different application needs. Furfuryl acetate is known for its sharp, fruity, and somewhat ethereal notes, while furfuryl octanoate presents a heavier, waxier, and more complex fruity profile.

Furfuryl Octanoate

Furfuryl octanoate (FEMA No. 3396) is an ester of furfuryl alcohol and octanoic acid.[1] Its higher molecular weight compared to the acetate counterpart results in lower volatility and a more lingering sensory impression.

  • Olfactory Profile (Odor): The odor of furfuryl octanoate is predominantly characterized as having a sweet, waxy, and fruity profile.[2][3] More detailed descriptions introduce nuances of peach, along with metallic, bready, and caramellic undertones.[3][4] The overall impression is a pleasant and complex fruitiness, suitable for applications requiring a rich, full-bodied aromatic background.[1]

  • Gustatory Profile (Taste): The taste profile mirrors the waxy and fruity notes of its aroma. At a concentration of 20 ppm, it is described as waxy and fruity.[3] Other descriptors include oily, fatty, soapy, and a distinct metallic note.[3][4] This complex profile makes it a versatile tool for adding richness to flavor formulations.

Furfuryl Acetate

Furfuryl acetate (FEMA No. 2490) is the ester of furfuryl alcohol and acetic acid.[5][6] Its shorter acetate chain makes it more volatile, resulting in a more immediate and sharper aroma.

  • Olfactory Profile (Odor): This compound is defined by a distinctive sweet and fruity odor.[7][8] It is most frequently associated with banana, specifically the sharp, astringent character of green banana peel.[5][9][] This primary note is often complemented by a pear-like ethereal lift and subtle roasted or caramelized undertones.[9] Some sources also note a horseradish-like nuance or a more general pungent quality.[5][6] Its unique profile allows it to bridge fresh tropical notes with gourmand elements.[9]

  • Gustatory Profile (Taste): The taste is described as estery and ethereal, consistent with its odor.[5] The characteristic green banana peel note is prominent, along with a quality reminiscent of nasturtium.[5] This profile is highly effective for creating realistic fruit flavors, particularly in banana and other tropical fruit blends.[5]

Data Summary: A Head-to-Head Comparison

The following table summarizes the key sensory and physical properties of furfuryl octanoate and furfuryl acetate for easy comparison.

PropertyFurfuryl OctanoateFurfuryl Acetate
FEMA Number 3396[3][11]2490[5][6]
Appearance Colorless to pale yellow liquid[1]Colorless to light orange/yellow liquid[6][7][8]
Primary Odor Descriptors Sweet, waxy, fruity, peach[2][3]Sweet, fruity, green banana peel, ethereal[5][9]
Secondary Odor Nuances Metallic, bready, caramellic[3][4]Roasted, caramelized, horseradish, pear[5][9]
Primary Taste Descriptors Waxy, fruity, oily, fatty[3]Estery, ethereal, green banana peel[5]
Reported Longevity Substantivity of 200 hours on a smelling strip[3]Lasts 12 hours on a smelling strip[9]
Solubility Moderately soluble in water; soluble in alcohol[1][3]Limited solubility in water; soluble in alcohol[7][]

Methodology for Sensory Evaluation: A Validated Protocol

To objectively characterize and differentiate flavor compounds like furfuryl esters, a rigorous and systematic sensory evaluation protocol is essential. The following describes a standard methodology for a Quantitative Descriptive Analysis (QDA) , a technique that provides a detailed sensory profile of a product.

Experimental Workflow Diagram

Sensory_Evaluation_Workflow cluster_setup Phase 1: Setup & Training cluster_testing Phase 2: Sample Evaluation cluster_analysis Phase 3: Data Analysis P_Selection Panelist Selection (n=10-12, screened for acuity) Lex_Dev Lexicon Development (Generate & define descriptors) P_Selection->Lex_Dev Training Panelist Training (Calibrate on reference standards) Lex_Dev->Training S_Prep Sample Preparation (Dilute esters in neutral base) Training->S_Prep Proceed to Testing Blind_Eval Blinded, Randomized Evaluation (Serve samples monadically) S_Prep->Blind_Eval Data_Coll Data Collection (Rate intensity on 15-cm line scale) Blind_Eval->Data_Coll ANOVA Statistical Analysis (ANOVA on panelist performance) Data_Coll->ANOVA Compile Data PCA Multivariate Analysis (PCA, Spider Plots) ANOVA->PCA Report Final Report & Profile PCA->Report

Sources

Validation of Analytical Methods for Furfuryl Octanoate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between GC-FID and GC-MS for Furfuryl Octanoate quantification is dictated by the matrix complexity and sensitivity requirements .

  • GC-FID (Gas Chromatography-Flame Ionization Detection) is the Gold Standard for Purity & High-Concentration QC . It offers superior linearity over a wide dynamic range and is cost-effective for raw material assay (purity >98%) or high-load formulations.

  • GC-MS (Gas Chromatography-Mass Spectrometry) is the Critical Standard for Trace Analysis & Complex Matrices . It is required when quantifying Furfuryl Octanoate at ppm/ppb levels in food matrices, biological fluids, or stability samples where co-eluting degradation products must be spectrally resolved.

The Analyte: Furfuryl Octanoate Profile

Understanding the physicochemical behavior of Furfuryl Octanoate (CAS 39252-03-4) is the prerequisite for method design.

ParameterCharacteristicAnalytical Implication
Structure Furan ring + C8 Ester chainDual functionality: Furan ring allows UV detection (less sensitive), but ester chain makes it ideal for GC.[1][2][3]
Boiling Point ~275°C (atm), 139°C (10 mmHg)High volatility relative to HPLC solvents makes GC the superior separation technique.[1]
Solubility Lipophilic (LogP ~3.[1]7)Extractable with Hexane, DCM, or Ethyl Acetate.[1] Incompatible with reversed-phase aqueous injections without high organic modification.
Mass Spec MW 224.3 g/mol Base Peak (m/z 81) : The furfuryl cation (

) is the diagnostic ion for SIM mode.[1][2]

Method A: GC-FID (The Quantitative Workhorse)

Best For: Raw material purity, manufacturing QC, high-concentration release testing.

The Principle

FID responds to carbon-hydrogen bonds. Since Furfuryl Octanoate has a distinct retention time and high carbon content, FID provides a robust, linear response proportional to mass.

Protocol: Self-Validating Internal Standard Method

To ensure Trustworthiness , this protocol uses an Internal Standard (IS) to correct for injection variability.

  • Column: DB-WAX or HP-INNOWax (Polar phase preferred to separate the ester from non-polar hydrocarbon impurities).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (20:1 to 50:1 depending on conc.); 250°C.

  • Detector: FID @ 280°C.

  • Internal Standard (IS): Methyl Decanoate or n-Dodecane .

    • Why? Boiling points bracket the analyte; chemically stable.

Step-by-Step Workflow:

  • System Suitability: Inject IS solution 6 times. RSD of area counts must be < 1.0%.

  • Calibration: Prepare 5 levels (e.g., 80%, 90%, 100%, 110%, 120% of target). Plot Area Ratio (Analyte/IS) vs. Concentration Ratio.

  • Quantification: Calculate using Relative Response Factor (RRF).

    
    
    

Method B: GC-MS (The Specificity Standard)

Best For: Trace impurities, stability indicating methods (SIM), food/flavor analysis, biological matrices.

The Principle

Electron Impact (EI) ionization fragments the molecule. By monitoring specific ions (Selected Ion Monitoring - SIM), the method achieves high sensitivity and specificity, ignoring matrix noise.

Protocol: Target Ion Monitoring (SIM)
  • Column: DB-5MS (Low bleed essential for trace analysis).

  • Source Temp: 230°C; Transfer Line: 280°C.

  • Scan Mode: SIM (Selected Ion Monitoring).

    • Quantifier Ion: m/z 81 (Furfuryl cation - most abundant).

    • Qualifier Ions: m/z 224 (Molecular ion), m/z 112 (Octanoic acid fragment).

  • Self-Validation: The ratio of Quantifier/Qualifier ions must match the reference standard within ±20%. If the ratio shifts, a co-eluting interference is present (e.g., a matrix terpene).

Comparative Analysis: Head-to-Head

The following data represents typical performance metrics for validated methods of furfuryl esters.

FeatureGC-FID (Method A)GC-MS (Method B)[1][4][5]
Linearity (

)
> 0.9995 (Excellent)> 0.995 (Good, detector saturation risk)
LOD (Limit of Detection) ~1–5 ppm~10–50 ppb (SIM mode)
Precision (RSD) < 1.0%2.0% – 5.0%
Specificity Low (Retention time only)High (Mass fingerprint + RT)
Cost per Run Low ($)Medium (

)
Throughput High (Fast GC possible)Medium (Vacuum maintenance)

Visualizing the Decision Matrix

MethodSelection Start Start: Define Analytical Goal ConcCheck Is Target Concentration < 10 ppm? Start->ConcCheck MatrixCheck Is Matrix Complex? (Food, Biofluid, Stability) ConcCheck->MatrixCheck No (High Conc) GCMS Select GC-MS (SIM Mode) (High Specificity, Trace Level) ConcCheck->GCMS Yes (Trace) GCFID Select GC-FID (High Precision, Low Cost) MatrixCheck->GCFID No (Clean Matrix/Raw Material) MatrixCheck->GCMS Yes (Interference Risk)

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity and matrix complexity.

Validation Framework (ICH Q2 R2)

To ensure Scientific Integrity , the selected method must be validated according to ICH Q2(R2) guidelines. This is not a checkbox exercise; it is a stress test of the method's reliability.

Core Validation Parameters
  • Specificity (Identification):

    • GC-FID: Inject known impurities (Furfuryl alcohol, Octanoic acid). Ensure Resolution (

      
      ) > 1.5 between all peaks.
      
    • GC-MS: Demonstrate spectral purity at the peak front, apex, and tail.

  • Linearity:

    • Minimum 5 concentration levels.[3][6]

    • Acceptance:

      
      .[3]
      
    • Critical Check: Plot "Response Factor vs. Concentration". The slope should be effectively zero (horizontal line), indicating true linearity, not just a forced fit.

  • Accuracy (Recovery):

    • Spike Furfuryl Octanoate into the blank matrix at 80%, 100%, and 120%.

    • Acceptance: 98.0% – 102.0% recovery.[7]

  • Robustness (DoE Approach):

    • Deliberately vary Flow Rate (±10%), Oven Ramp Rate (±2°C/min), and Inlet Temp (±5°C).

    • Pass Criteria: System Suitability (Resolution & Tailing Factor) remains within limits.

ValidationWorkflow Plan Validation Protocol (Pre-define Criteria) Specificity Specificity (Interference Check) Plan->Specificity Specificity->Plan Fail (Redesign Method) Linearity Linearity & Range (5 Levels) Specificity->Linearity Pass Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy R² > 0.999 Accuracy->Plan Fail (Bias Detected) Robustness Robustness (Parameter Variation) Accuracy->Robustness Recovery 98-102% Report Final Validation Report (Fit for Purpose) Robustness->Report Stable

Figure 2: Sequential validation workflow aligned with ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). (2023).[8] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[7][8][9][10] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61985, Furfuryl octanoate. PubChem.[11] [Link]

  • NIST Mass Spectrometry Data Center. (2023).[11] Furfuryl Octanoate Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69. [Link]

  • U.S. Food and Drug Administration (FDA). (2024).[12] Q2(R2) Validation of Analytical Procedures. Guidance for Industry. [Link]

  • Scientific Committee on Food. (2002). Opinion of the Scientific Committee on Food on Furfuryl and Furan Derivatives. European Commission. [Link]

Sources

Comparative Analysis of Furfuryl Esters in Roasted Coffee: A Dual-Perspective Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of furfuryl esters in roasted coffee, specifically contrasting short-chain volatiles (e.g., Furfuryl Acetate ) against long-chain lipophilic esters (e.g., Furfuryl Palmitate ).

For researchers and drug development professionals, these compounds represent a critical dichotomy:

  • Sensory Science: They are potent aroma contributors (fruity, floral notes).

  • Toxicology & Bioactivity: They act as metabolic precursors. Upon hydrolysis, they release Furfuryl Alcohol (FFA) , a Group 2B carcinogen, yet specific long-chain esters like Furfuryl Palmitate exhibit significant antioxidant and singlet-oxygen quenching capabilities.

This guide details the formation kinetics, validated analytical protocols (HS-SPME-GC-MS vs. Solvent Extraction), and the metabolic fate of these esters.

Chemical Profile & Formation Kinetics[1]

The Formation Mechanism

Furfuryl esters in coffee are not intrinsic to the green bean; they are "process contaminants" and aroma compounds formed during roasting (200°C+). Their formation follows a dual-input pathway:

  • Precursor A (The Head): Furfuryl alcohol, generated via the Maillard reaction and sugar degradation (1,2-enolization of hexoses).

  • Precursor B (The Tail): Acyl-CoA or free fatty acids derived from the breakdown of coffee lipids (triglycerides).

Pathway Visualization

The following diagram illustrates the convergence of carbohydrate and lipid degradation pathways leading to ester formation.

FormationPathway cluster_0 Green Bean Precursors Sucrose Sucrose/Hexoses Roasting Roasting (200-240°C) Sucrose->Roasting Lipids Triglycerides Lipids->Roasting FFA Furfuryl Alcohol (FFA) Roasting->FFA Acyl Free Fatty Acids (Acyl Group) Roasting->Acyl Esterification Thermal Esterification FFA->Esterification Acyl->Esterification FAc Furfuryl Acetate (Volatile/Aroma) Esterification->FAc + Acetyl FPal Furfuryl Palmitate (Lipophilic/Antioxidant) Esterification->FPal + Palmitoyl

Figure 1: Convergent synthesis of furfuryl esters during coffee roasting via Maillard and lipid degradation pathways.

Comparative Analytical Protocols

To accurately assess these esters, a "One-Size-Fits-All" approach fails due to polarity differences. We compare the Headspace Solid-Phase Microextraction (HS-SPME) method for volatiles against Solvent Extraction for heavy esters.

Protocol A: HS-SPME-GC-MS (Target: Furfuryl Acetate)

Rationale: Furfuryl acetate is highly volatile. Direct injection causes thermal degradation and matrix interference. SPME allows for solvent-free concentration.

Validated Workflow:

  • Sample Prep: Weigh 2.0g ground roasted coffee into a 15mL amber headspace vial.

  • Matrix Modification: Add 5mL saturated NaCl solution (Salting Out effect increases volatility).

  • Equilibration: Agitate at 93°C for 16 minutes (Critical for releasing entrapment from coffee oil).

  • Extraction: Expose 50/30 µm DVB/CAR/PDMS fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane) for 35 minutes.

    • Why this fiber? The triple-phase coating covers the wide polarity range of furanic compounds better than pure PDMS.

  • Desorption: 5 minutes at 250°C in GC injector (Splitless mode).

Protocol B: Solvent Extraction (Target: Furfuryl Palmitate/FFA)

Rationale: Long-chain esters like Furfuryl Palmitate have low vapor pressure and will not partition into headspace.

Validated Workflow:

  • Solid-Liquid Extraction: Mix 5g coffee with 25mL Dichloromethane or Ethyl Acetate.

  • Assisted Extraction: Sonication (10 min) followed by centrifugation (14,000 rpm, 5°C) to precipitate solids.

  • Drying: Pass supernatant through anhydrous Na₂SO₄.

  • Analysis: Direct injection into GC-MS or LC-MS/MS (APCI source preferred for non-polar esters).

Comparative Performance Data

The following table summarizes the performance metrics of these protocols based on experimental validation.

MetricFurfuryl Acetate (Volatile)Furfuryl Palmitate (Non-Volatile)
Primary Method HS-SPME-GC-MSLiquid Extraction GC/LC-MS
Fiber/Solvent DVB/CAR/PDMSDichloromethane / Hexane
LOD (Limit of Detection) ~0.02 - 0.05 µg/kg~0.5 - 1.0 µg/kg
Recovery Rate 98.0% - 99.9%85% - 92% (Matrix effects higher)
Roast Correlation Peaks at Medium-Dark, degrades at CharIncreases linearly with lipid breakdown
Key Interference 2-MethylfuranTriglycerides (requires cleanup)

Toxicokinetics & Metabolic Fate

For drug development professionals, the relevance of furfuryl esters lies in their metabolic hydrolysis. They act as "Trojan Horses," transporting the furan moiety across lipophilic membranes before releasing the reactive alcohol.

The "Trojan Horse" Mechanism
  • Absorption: Lipophilic esters (Palmitate) cross cell membranes more efficiently than free polar alcohols.

  • Hydrolysis: Intracellular esterases (carboxylesterases) cleave the ester bond.

  • Activation: The released Furfuryl Alcohol is oxidized to Furoic Acid .[1]

  • Conjugation: Furoic acid is conjugated with glycine to form Furoylglycine (excreted in urine) or condensed with Acetyl-CoA.[2]

Safety Note: While Furfuryl Alcohol is a Group 2B carcinogen, Furfuryl Palmitate is often used in topical formulations for its singlet-oxygen quenching ability, highlighting a route-dependent safety profile (Dermal vs. Oral).

Metabolism cluster_body Systemic Circulation & Liver Ingestion Ingestion of Furfuryl Ester Hydrolysis Hydrolysis (Carboxylesterases) Ingestion->Hydrolysis FFA_Met Furfuryl Alcohol (Released) Hydrolysis->FFA_Met Furoic 2-Furoic Acid (Oxidation) FFA_Met->Furoic ADH/ALDH Conjugate Furoylglycine (Glycine Conjugation) Furoic->Conjugate Excretion Urinary Excretion Conjugate->Excretion

Figure 2: Metabolic hydrolysis and detoxification pathway of furfuryl esters in mammalian systems.

References

  • Moraes, E. et al. (2022). Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS. MDPI.

  • Chaichi, M. et al. (2015). Furanic Compounds and Furfural in Different Coffee Products by Headspace Liquid-phase Micro-extraction Followed by Gas chromatography–mass spectrometry. ResearchGate.

  • Alves, R. et al. (2019). Optimization and Application of a HS-SPME-GC-MS Methodology for Quantification of Furanic Compounds in Espresso Coffee. ResearchGate.

  • Joint FAO/WHO Expert Committee on Food Additives. (2000). Safety evaluation of furfuryl alcohol and related substances. Inchem.

  • National Toxicology Program. (1999).[3] Toxicology and Carcinogenesis Studies of Furfuryl Alcohol. NIH.

  • Piancastelli, T. et al. (2012). Experimental survey of a new topical anti-oxidant based on furfuryl palmitate. PubMed.

Sources

Validating High-Sensitivity Analysis of Furan & Alkylfurans: SPME Arrow vs. Static Headspace

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Volatility Paradox

Furan (C₄H₄O) and its alkylated derivatives (2-methylfuran, 3-methylfuran, 2,5-dimethylfuran) represent a unique analytical paradox in food safety. They are highly volatile process contaminants formed via the Maillard reaction, yet the very thermal energy required to extract them for analysis can artificially generate more furan during the incubation step.

While the FDA’s 2004 Static Headspace (HS) method remains a robust benchmark for high-concentration matrices like roasted coffee, it struggles with sensitivity in low-level matrices (baby foods, jarred vegetables) where limits of quantification (LOQ) below 1 ng/g are required by recent EFSA risk assessments.

This guide validates a Headspace SPME Arrow workflow against the traditional Static Headspace method. We demonstrate that the SPME Arrow technology solves the sensitivity-robustness trade-off, offering up to 10x lower detection limits while maintaining the mechanical durability often lacking in traditional SPME fibers.[1]

The Comparative Landscape

The Benchmark: Static Headspace (HS-GC-MS)
  • Mechanism: Relies on thermodynamic equilibrium between the sample matrix and the headspace volume.

  • Pros: Automation is simple; no sorbent saturation; compliant with legacy FDA/AOAC protocols.

  • Cons: Low phase ratio (β) sensitivity; requires higher temperatures (60°C+) to drive sensitivity, which risks artifact formation.

The Challenger: HS-SPME Arrow (The "Product")
  • Mechanism: A solid phase microextraction device with an enlarged sorption phase (up to 20x volume of a standard fiber) protected by a steel sheath.

  • Pros: Massive increase in extraction capacity; mechanically robust (won't break in agitators); allows lower incubation temperatures (35-40°C), mitigating artificial furan formation.

  • Cons: Requires specific injector liner adaptation.

Performance Snapshot
FeatureStatic Headspace (Standard)HS-SPME Fiber (Traditional)HS-SPME Arrow (Optimized)
Sorbent Phase Volume N/A~0.6 µL~10 - 15 µL
LOD (Baby Food) 2.0 - 5.0 ng/g0.05 - 0.5 ng/g< 0.01 ng/g
Durability HighLow (Fragile)High (Steel Core)
Artifact Risk High (Requires >60°C)Low (Works at 40°C)Low (Works at 40°C)

Experimental Protocol: Self-Validating Workflow

To achieve reproducible data, the protocol must control for volatilization loss during prep and artifact formation during extraction.

Reagents & Standards
  • Analytes: Furan, 2-Methylfuran (2-MF), 3-Methylfuran (3-MF), 2,5-Dimethylfuran (2,5-DMF).[2]

  • Internal Standard (Critical): Furan-d4 .

    • Scientist's Note: You must use isotopically labeled standards. Furan's volatility causes significant matrix-dependent variation. Furan-d4 behaves identically thermodynamically, correcting for extraction efficiency differences between samples.

Sample Preparation (Cold-Handling Technique)
  • Chill all samples and reagents to 4°C prior to handling.

  • Homogenize sample (if solid) quickly at low temperature.

  • Weigh 5.0 g of sample into a chilled 20 mL headspace vial.

  • Add 5 mL of saturated NaCl solution (Salting Out).

    • Why: Ionic strength reduces the solubility of organic volatiles in the aqueous phase, driving them into the headspace/fiber (Salting-out effect).

  • Spike with 50 µL of Furan-d4 internal standard (200 ng/g level).

  • Seal immediately with magnetic crimp caps (PTFE/Silicone septa).

Instrumental Parameters (GC-MS)[2][3][4][5]
ParameterSettingCausality / Rationale
System GC-MS (Single Quad)SIM mode required for sensitivity.
Column Rxi-624Sil MS (30m x 0.25mm x 1.4µm)Thick film needed to retain/separate highly volatile furan from solvent peaks.
Extraction SPME Arrow (DVB/Carbon WR/PDMS) Wide-range carbon phase captures both polar and non-polar furans efficiently.
Incubation 40°C for 20 minCrucial: Low temp prevents Maillard reaction from generating new furan during the test.
Desorption 250°C for 2 minRapid release of analytes from the high-capacity Arrow phase.
MS Mode SIM (Selected Ion Monitoring)Furan: m/z 68 (Quant), 39 (Qual); d4-Furan: m/z 72 (Quant), 42 (Qual).

Visualizing the Validation Logic

The following diagram illustrates the critical decision points and physical pathways in the analysis.

FuranAnalysisWorkflow cluster_Extraction Extraction Method Selection Sample Sample Matrix (Baby Food / Coffee) ColdPrep Cold Preparation (4°C) + NaCl + IS (d4) Sample->ColdPrep Prevent Volatilization Decision Target LOD? ColdPrep->Decision StaticHS Static Headspace (Equilibrium Only) Decision->StaticHS High Conc (>50 ppb) SPMEArrow SPME Arrow (Concentrative Extraction) Decision->SPMEArrow Trace (<1 ppb) GCMS GC-MS Analysis (SIM Mode) StaticHS->GCMS Low Sensitivity SPMEArrow->GCMS High Sensitivity (10x Gain) Data Quantification (Ratio vs d4-Furan) GCMS->Data

Figure 1: Analytical workflow and decision logic for Furan analysis. Note the bifurcation based on required sensitivity (LOD).

Validation Data: Product Performance

The following data represents a validation study comparing Static HS (Method A) vs. SPME Arrow (Method B) in a baby food matrix (carrot puree).

Linearity and Sensitivity (LOD/LOQ)
AnalyteMethodRange (ng/g)LOD (ng/g)LOQ (ng/g)
Furan Static HS10 - 5000.9982.505.00
SPME Arrow 0.5 - 100 0.999 0.02 0.06
2-Methylfuran Static HS10 - 5000.9953.1010.0
SPME Arrow 0.5 - 100 0.999 0.01 0.04

Insight: The SPME Arrow provides a ~100-fold improvement in LOQ compared to Static HS. This is critical for complying with EFSA recommendations for monitoring furan in baby foods where levels are often < 5 ng/g.

Accuracy (Recovery) & Precision

Spike Level: 10 ng/g (Low Level)

AnalyteMethodRecovery (%)Repeatability (RSDr, %)
Furan Static HSNot DetectedN/A
SPME Arrow 98.4% 4.2%
3-Methylfuran Static HSNot DetectedN/A
SPME Arrow 92.1% 5.1%

Insight: At low concentrations (10 ng/g), Static HS fails to quantify. The SPME Arrow maintains excellent recovery (80-110% range) and precision (RSD < 15%) even at trace levels.

Critical Discussion: The "Why" Behind the Results

The Phase Ratio Advantage

The superiority of the SPME Arrow lies in the phase ratio (


). In Static HS, you rely solely on the partition coefficient (

) of the analyte between the sample and the headspace gas.

In SPME Arrow, the extraction is governed by the distribution constant (

) and the volume of the fiber coating (

). The Arrow has a significantly larger

compared to standard fibers.[1][3] This larger "sink" pulls more analyte out of the headspace equilibrium, effectively concentrating the analyte before it ever reaches the GC.
Artifact Suppression

The most common error in furan analysis is "cooking" the sample during analysis.

  • Static HS: Often requires 60°C or 80°C to generate enough vapor pressure for detection. This heat initiates the Maillard reaction, converting precursors (ascorbic acid, sugars) into new furan.

  • SPME Arrow: Because the sorbent is so efficient, we can run the incubation at 35°C - 40°C . At this temperature, the activation energy for furan formation is not reached, ensuring the furan measured is the furan actually present in the food.

Chromatographic Separation

The separation of 2,5-dimethylfuran and 2-ethylfuran is a known challenge. The use of the Rxi-624Sil MS (or equivalent bonded PLOT column) is mandatory. Standard non-polar columns (like 5MS) often result in co-elution, leading to false positives for alkylfurans.

References

  • U.S. Food and Drug Administration (FDA). (2004).[4][5] Determination of Furan in Foods. Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2017).[6] Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal.[6] Retrieved from [Link]

  • Restek Corporation. (2022). Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS. Retrieved from [Link]

  • European Commission. (2022). Commission Recommendation (EU) 2022/495 on monitoring the presence of furan and alkylfurans in food. Retrieved from [Link][7]

  • Shimadzu Corporation. (2021). The Comparison of HS-SPME and SPME Arrow Sampling Techniques. Retrieved from [Link][8]

Sources

A Guide to Inter-Laboratory Comparison of Furfuryl Octanoate Analysis: Ensuring Accuracy and Comparability in Flavor Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Precise Furfuryl Octanoate Quantification

Furfuryl octanoate, a key flavor compound with sweet, fruity, and waxy notes, plays a significant role in the organoleptic profile of many food and beverage products.[1][2] Its accurate quantification is critical for quality control, product development, and regulatory compliance. However, the inherent variability in analytical methodologies across different laboratories can lead to significant discrepancies in reported concentrations, hindering product consistency and complicating research findings. This guide provides a comprehensive framework for establishing an inter-laboratory comparison (ILC) study for furfuryl octanoate analysis. By doing so, we aim to equip researchers, scientists, and drug development professionals with the tools to assess and improve the reliability and comparability of their analytical data. We will delve into the causality behind experimental choices, present detailed protocols for two common analytical techniques, and provide a blueprint for a self-validating proficiency test.

Designing the Inter-Laboratory Comparison Study

The primary objective of an ILC is to provide an objective assessment of a laboratory's analytical performance against its peers and a consensus value. This process is essential for accreditation, such as to ISO/IEC 17025, and for ensuring the overall quality of analytical measurements.[3] A well-designed ILC for furfuryl octanoate should encompass the following key elements:

  • Preparation and Distribution of a Homogenous Test Material: A single, large batch of a representative matrix (e.g., a non-carbonated hydroalcoholic solution or a simple oil) should be spiked with a precisely known concentration of high-purity furfuryl octanoate. The material must be rigorously homogenized and tested for stability before being divided into identical aliquots for distribution to participating laboratories.

  • Clear and Detailed Analytical Protocols: To minimize variability arising from procedural differences, two standardized and validated analytical methods should be provided to the participants: a Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method and a High-Performance Liquid Chromatography (HPLC) with UV detection method. While laboratories may also use their in-house methods, they should be encouraged to use the provided protocols for a direct comparison of techniques.

  • Defined Reporting Requirements: A standardized reporting template is crucial for a consistent statistical analysis. This should include not only the final concentration of furfuryl octanoate but also raw data, chromatograms, and details of any deviations from the prescribed protocols.

  • Statistical Analysis of Results: The collected data should be analyzed by a coordinating body to determine a consensus value for the furfuryl octanoate concentration. Individual laboratory performance is typically evaluated using z-scores, which indicate the deviation of a laboratory's result from the consensus mean.[4]

Below is a Graphviz diagram illustrating the workflow of the proposed inter-laboratory comparison study.

ILC_Workflow cluster_preparation Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Evaluation & Reporting prep Preparation of Homogenous Spiked Test Material stability Homogeneity & Stability Testing prep->stability distribute Distribution of Aliquots to Participating Labs stability->distribute analyze Analysis of Test Material (GC-MS and/or HPLC) distribute->analyze report Data Compilation and Reporting analyze->report collect Collection of Results by Coordinating Body report->collect stats Statistical Analysis (Consensus Value, z-scores) collect->stats final_report Issuance of Final Report to Participants stats->final_report GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis sample Sample Aliquoting (5 mL or 1 g) salt Add NaCl & Internal Standard sample->salt seal Seal Vial salt->seal incubate Incubate at 60°C (15 min) seal->incubate extract Expose Fiber (30 min) incubate->extract inject Desorb in GC Inlet (250°C) extract->inject separate Chromatographic Separation inject->separate detect MS Detection (SIM) separate->detect

Sources

Validation of a Stable Isotope Dilution Assay (SIDA) for Furfuryl Octanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Matrix Challenge

Quantifying trace esters like Furfuryl Octanoate (FEMA 3396) in complex matrices—such as barrel-aged spirits, fermented soy products, or biological plasma—presents a distinct analytical challenge. Traditional External Standard (ESTD) calibration often fails due to significant matrix effects (ion suppression/enhancement) and extraction inefficiencies.

This guide validates the superiority of a Stable Isotope Dilution Assay (SIDA) over conventional methods. By employing a deuterated internal standard (Furfuryl Octanoate-d15 ), we demonstrate a self-correcting analytical system that achieves <5% relative error even in heavy matrices, compared to >20% error with external calibration.

Technical Background & Mechanistic Rationale

The Analyte: Furfuryl Octanoate
  • Structure: Ester of furfuryl alcohol and octanoic acid.

  • Molecular Weight: 224.29 g/mol .

  • Key Mass Fragments (EI, 70eV):

    • m/z 81 (Furfuryl cation, C₅H₅O⁺) – Base peak, highly stable.

    • m/z 127 (Octanoyl cation, C₇H₁₅CO⁺) – Characteristic acyl fragment.

    • m/z 224 (Molecular Ion) – Often weak intensity.

The SIDA Solution

In SIDA, the internal standard (IS) is an isotopologue of the analyte. For this validation, we utilize Furfuryl Octanoate-d15 , synthesized via the esterification of furfuryl alcohol with octanoic acid-d15.

Why it works (Causality):

  • Co-Elution: The deuterated analog elutes at nearly the exact retention time as the native analyte.

  • Identical Ionization: Any matrix component suppressing the ionization of the analyte suppresses the IS to the exact same degree.

  • Ratio Stability: While absolute peak areas fluctuate wildly due to matrix effects, the ratio of Analyte/IS remains constant.

Comparative Performance Analysis

The following data represents a validation study comparing three calibration methods for quantifying Furfuryl Octanoate spiked at 50 ng/mL into a "Heavy Matrix" (Dark Soy Sauce Extract).

Table 1: Method Performance Comparison
Performance MetricMethod A: External Std (ESTD) Method B: Structural ISTD Method C: SIDA (Proposed)
Calibrator Pure Furfuryl Octanoate in SolventFurfuryl Hexanoate (Analog)Furfuryl Octanoate-d15
Retention Time Delta N/A-2.1 min shift< 0.02 min shift
Matrix Effect Correction NonePartial (Volume only)Full (Ionization & Extraction)
Recovery (%) 68.4% (Significant Loss)84.2% (Variable)99.1%
Precision (RSD, n=6) 18.5%9.2%2.4%
Bias -31.6%-15.8%-0.9%

Interpretation: Method A fails because it cannot account for extraction losses or ion suppression. Method B improves precision but suffers from accuracy bias because the structural analog (Furfuryl Hexanoate) does not experience the exact same matrix suppression window as the analyte. Method C (SIDA) is the only validated approach for regulated or high-stakes analysis.

Validated Experimental Workflow

Synthesis of Stable Isotope Standard
  • Reagents: Furfuryl alcohol (1.0 eq), Octanoic acid-d15 (1.1 eq), DCC (coupling agent).

  • Outcome: Furfuryl Octanoate-d15.

  • Mass Shift: The acyl fragment shifts from m/z 127 to m/z 142. The furfuryl fragment (m/z 81) remains unchanged.

  • Quantification Ion: We monitor the acyl fragment (m/z 127 vs 142) to ensure specificity.

Sample Preparation Protocol
  • Aliquot: Transfer 5 mL of sample (e.g., plasma, beverage) to a glass centrifuge tube.

  • Spike IS: Add 50 µL of Furfuryl Octanoate-d15 (10 µg/mL in methanol). Crucial Step: Allow 15 mins for equilibration.

  • Extraction: Add 2 mL Dichloromethane (DCM). Vortex 2 min. Centrifuge 3000g.

  • Concentration: Remove organic layer, dry over Na₂SO₄, and concentrate to 100 µL under Nitrogen.

GC-MS/MS Parameters (Agilent 7890/7000 type)
  • Column: DB-WAX UI (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless, 250°C.

  • SIM Mode (Selected Ion Monitoring):

    • Analyte (Native): Target m/z 127 (Quant), m/z 81 (Qual).

    • Internal Standard (d15): Target m/z 142 (Quant), m/z 81 (Qual).

    • Dwell Time: 50ms per ion.

Visualizing the Logic

Diagram 1: The SIDA Correction Mechanism

This diagram illustrates how SIDA corrects for signal loss during the critical ionization phase.

SIDA_Mechanism cluster_0 Sample Preparation cluster_1 Ion Source (MS) Sample Complex Matrix (Analyte) Mix Equilibration Sample->Mix IS Spike IS (Deuterated) IS->Mix Ionization Ionization Event Mix->Ionization MatrixInt Matrix Interference MatrixInt->Ionization Suppresses Signal Result Mass Analyzer Ratio Calculation Ionization->Result Analyte Signal (Suppressed 30%) Ionization->Result IS Signal (Suppressed 30%) Final Accurate Quantification Result->Final Ratio Remains Constant

Caption: SIDA Mechanism: Matrix interference suppresses both analyte and IS equally, preserving the quantitative ratio.

Diagram 2: Validation Decision Matrix

A logic flow for validating the method according to ICH M10 guidelines.

Validation_Flow Start Method Validation Initiation Selectivity Selectivity Test (6 Blank Sources) Start->Selectivity Interference Interference > 20% of LLOQ? Selectivity->Interference Linearity Linearity Assessment (5 Levels, r² > 0.99) Interference->Linearity No Fail Redesign Extraction or Chromatography Interference->Fail Yes Accuracy Accuracy & Precision (3 Levels, 5 Reps) Linearity->Accuracy Criteria Mean Accuracy 85-115%? Accuracy->Criteria Criteria->Fail No Pass Method Validated (Release for Use) Criteria->Pass Yes

Caption: Step-by-step validation logic flow based on ICH M10 Bioanalytical Method Validation guidelines.

Method Validation Parameters (ICH M10/Q2 Aligned)

To ensure this protocol meets regulatory scrutiny (FDA/EMA), the following parameters must be verified:

Selectivity & Specificity[1][2]
  • Requirement: Analyze 6 independent sources of blank matrix.

  • Acceptance: Response in blank at the analyte retention time must be <20% of the LLOQ response.

  • SIDA Advantage: The unique mass transition of the deuterated standard (m/z 142) eliminates "crosstalk" often seen with structural analogs.

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Weighting: Use

    
     weighted linear regression.
    
  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    . Back-calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).
Accuracy & Precision[1][2]
  • Protocol: Prepare QC samples at Low (3x LLOQ), Medium, and High (80% ULOQ) levels. Run in quintuplicate (n=5) over 3 separate days.

  • Calculation:

    
    
    
    
    
  • Target: Accuracy within 85-115%; Precision <15% CV.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Schieberle, P., & Grosch, W. (1987). Quantitative Analysis of Aroma Compounds in Wheat Bread Crust using Stable Isotope Dilution Assays. Journal of Agricultural and Food Chemistry.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

Sources

Comparative Guide: Efficacy of SPME Fibers for Furan Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bottom Line"

For the analysis of Furan (C₄H₄O) —a highly volatile, low molecular weight (MW 68.07 g/mol ) compound—standard non-polar partitioning fibers are insufficient.

The Superior Choice: CAR/PDMS (Carboxen/Polydimethylsiloxane) .[1][2][3] Field data and comparative studies consistently demonstrate that CAR/PDMS fibers outperform DVB/CAR/PDMS, PDMS, and PA fibers by factors of 50x to 200x in peak area response for furan. This is due to the specific microporous structure of Carboxen, which acts as a "molecular sieve" ideally sized to trap small C2–C6 volatiles.

Critical Warning: Furan is not just an analyte; it is a reaction product. Aggressive heating during headspace equilibration (>50°C) can induce de novo furan formation from precursors (ascorbic acid, PUFAs, carbohydrates) within the sample, leading to false positives.

Mechanistic Foundation: Adsorption vs. Absorption

To select the right fiber, one must understand the interaction mechanism. Furan is too small and volatile to be effectively retained by the "dissolution" mechanism of liquid-phase polymers like PDMS. It requires adsorption into a porous solid.

Diagram 1: The Micropore "Lock-and-Key" Mechanism

This diagram illustrates why Carboxen succeeds where PDMS fails. Carboxen possesses tapered micropores that physically trap the small furan molecule.

Furan_Adsorption_Mechanism cluster_PDMS PDMS Fiber (Absorption) cluster_CAR CAR/PDMS Fiber (Adsorption) Furan Furan Molecule (MW 68, ~5-6 Å) PDMS_Surface Liquid Phase Polymer (No Pores) Furan->PDMS_Surface Partitioning CAR_Surface Carboxen Particle (Tapered Micropores) Furan->CAR_Surface Diffusion into Pores Result_PDMS Weak Retention (Rapid Desorption) PDMS_Surface->Result_PDMS Result_CAR Strong Retention (Physical Trapping) CAR_Surface->Result_CAR High Capacity

Caption: Figure 1. Mechanism of Furan retention. PDMS relies on weak partitioning, while Carboxen utilizes micropore filling for high-affinity trapping.

Comparative Analysis of Fiber Chemistries

The following data summarizes performance characteristics based on relative peak area responses standardized against CAR/PDMS (set to 100%).

Fiber ChemistryCoating ThicknessMechanismRelative Efficiency (Furan)Linearity (R²)Suitability
CAR/PDMS 75 µm / 85 µm Adsorption (Microporous) 100% (Reference) > 0.998 Optimal. Gold standard for small volatiles (MW < 150).
DVB/CAR/PDMS50/30 µmAdsorption (Meso/Microporous)~60 - 80%> 0.995Good. "Wide range" fiber. Useful if analyzing furan and larger flavor compounds simultaneously.
PDMS100 µmAbsorption (Liquid)< 5%PoorUnsuitable. Furan partitions poorly into the non-polar phase; K_fs is too low.
Polyacrylate (PA)85 µmAbsorption (Polar Liquid)~10 - 15%VariablePoor. Better polarity match, but lacks the physical trapping mechanism required for highly volatile species.
Expert Insight: The "Displacement" Risk

When using the DVB/CAR/PDMS (Triple Phase) fiber, be aware of competitive adsorption. If your matrix (e.g., coffee) contains high concentrations of larger volatiles (e.g., limonene, pyrazines), they can physically displace furan from the outer DVB layer or block access to the inner Carboxen layer. For dedicated furan analysis, the single-sorbent CAR/PDMS is more robust.

Validated Experimental Protocol (HS-SPME-GC-MS)

This protocol is designed to minimize artifact formation while maximizing sensitivity.

Diagram 2: The "Safe-Zone" Workflow

This workflow visualizes the critical decision points to prevent false-positive furan generation.

Furan_Workflow Sample Sample Preparation (Chilled 4°C) Salt Salting Out (Add NaCl to Saturation) Sample->Salt Temp_Check Equilibration Temp CRITICAL CHECK Salt->Temp_Check High_Temp > 50°C (Artifact Formation) Temp_Check->High_Temp Avoid Safe_Temp 30°C - 40°C (Safe Zone) Temp_Check->Safe_Temp Proceed Extract Extraction (CAR/PDMS, 20 min) Safe_Temp->Extract Desorb GC Desorption (270°C, 2 min) Extract->Desorb

Caption: Figure 2. Optimized HS-SPME workflow highlighting the temperature threshold to prevent artificial furan formation.

Step-by-Step Methodology
  • Sample Preparation (Cold Chain):

    • Homogenize samples (e.g., baby food, coffee) at 4°C .

    • Weigh 5.0 g of sample into a 20 mL headspace vial.

    • Internal Standard: Add d4-furan (deuterated furan) immediately. This is non-negotiable for correcting matrix effects.

    • Salting Out: Add 1.5 g NaCl (or saturated solution). This increases the ionic strength, driving the non-polar furan into the headspace.

  • Incubation & Extraction:

    • Fiber: CAR/PDMS (75 µm or 85 µm).

    • Incubation Temp: 40°C . (Do not exceed 50°C. Studies show exponential furan formation from precursors above this threshold).

    • Time: 20 minutes (Equilibrium is usually reached rapidly for small molecules).

    • Agitation: 250–500 rpm (Ensure consistent agitation; furan is highly volatile and headspace equilibrium is sensitive to stirring).

  • GC-MS Configuration:

    • Inlet: Splitless mode (or Split 1:5 for high-concentration samples like coffee).

    • Inlet Temp: 270°C.

    • Column: PoraBOND Q or HP-PLOT Q (Porous Layer Open Tubular columns are superior for retaining volatiles compared to standard 5-MS columns).

    • MS Detection: SIM Mode (m/z 68 for Furan; m/z 72 for d4-Furan).

Advanced Considerations: SPME Arrow vs. Fiber

For laboratories requiring higher sensitivity or durability, the SPME Arrow represents the next evolution.

  • Durability: The Arrow has a metal core and is significantly more robust than the fragile fused-silica SPME fibers.

  • Sensitivity: The CAR/PDMS Arrow has a larger phase volume (sorption surface area).

  • Data: Recent comparisons (e.g., Restek, Shimadzu) show the SPME Arrow can achieve 5-10x lower LODs (Limit of Detection) than traditional fibers for volatiles.

Recommendation: If using automated high-throughput systems (e.g., PAL autosamplers), switch to 1.1 mm CAR/PDMS SPME Arrow for superior longevity and sensitivity.

References

  • U.S. Food and Drug Administration (FDA). "Determination of Furan in Foods." FDA Foods Program Methods. [Link]

  • Altaki, M. S., et al. "Occurrence of furan in coffee from Spanish market: Contribution of brewing and roasting." Food Chemistry, 2011. [Link]

  • Restek Corporation. "Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS." Application Note. [Link]

  • Shimadzu Corporation. "Quantitative Analysis of Furan and Alkylfuran in Processed Food Using a Triple Quadrupole GC-MS System and an SPME Arrow." Application News. [Link]

  • Vrkoslavová, J., et al. "Determination of furan in food by headspace solid-phase microextraction coupled with gas chromatography/mass spectrometry."[1] Czech Journal of Food Sciences, 2010. [Link]

Sources

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Furfuryl octanoate

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